molecular formula C10H14O5 B1253286 Threo-guaiacylglycerol

Threo-guaiacylglycerol

Número de catálogo: B1253286
Peso molecular: 214.21 g/mol
Clave InChI: LSKFUSLVUZISST-WPRPVWTQSA-N
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Descripción

(+)-(7S,8S)-guaiacylglycerol is the (-)-(7S,8S)-stereoisomer of guaiacylglycerol. It has been isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C10H14O5

Peso molecular

214.21 g/mol

Nombre IUPAC

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m0/s1

Clave InChI

LSKFUSLVUZISST-WPRPVWTQSA-N

SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O

SMILES isomérico

COC1=C(C=CC(=C1)[C@@H]([C@H](CO)O)O)O

SMILES canónico

COC1=C(C=CC(=C1)C(C(CO)O)O)O

Origen del producto

United States

Foundational & Exploratory

The Botanical Treasury: Unearthing the Natural Sources of Threo-guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been developed to illuminate the natural origins of threo-guaiacylglycerol (B1142452), a phenylpropanoid of significant interest to researchers in drug development and the broader scientific community. This whitepaper provides an in-depth analysis of the primary plant-based sources of this compound, detailed methodologies for its extraction and quantification, and insights into its potential biological activities through the modulation of key signaling pathways.

This compound is a lignin-derived compound that has been identified in a variety of plant species. The bark of Eucommia ulmoides Oliver, the seed shell of Hevea brasiliensis (the rubber tree), and the wood of Dalbergia tonkinensis Prain are notable sources. Furthermore, it is recognized as a degradation product of lignin (B12514952) from woods such as spruce and birch, highlighting its widespread presence within the plant kingdom.

Quantitative Analysis of this compound in Natural Sources

While this compound is known to be present in several plant species, precise quantitative data remains a subject of ongoing research. The concentration of this and related lignans (B1203133) can vary significantly based on the plant part, geographical location, and harvesting time. The following table summarizes available data on the content of related lignan (B3055560) compounds in Eucommia ulmoides, a primary source.

Plant SourcePlant PartCompound AnalyzedMethod of AnalysisQuantityReference
Eucommia ulmoidesBarkLignans and PhenylpropanoidsUPLC-QTOF-MS48 compounds identified[1]
Eucommia ulmoidesBarkTotal LignansNot specifiedEffective concentrations for biological activity (20, 40, 80 mg/L)[2]

Note: Specific quantitative data for this compound was not explicitly available in the reviewed literature. The data presented reflects the analysis of the broader class of lignans and phenylpropanoids in a key natural source.

Experimental Protocols for Extraction and Quantification

The isolation and quantification of this compound from its natural sources are critical steps for research and development. The following section outlines a general yet detailed methodology based on established protocols for lignan extraction and analysis.

Sample Preparation

The initial step involves the careful preparation of the plant material to ensure the stability and efficient extraction of the target compound.

  • Drying: Plant material (e.g., bark, wood) should be air-dried or oven-dried at a temperature below 60°C to prevent degradation of lignans.[3]

  • Grinding: The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

Extraction

Solvent extraction is a common method for isolating lignans from plant matrices. The choice of solvent is crucial and depends on the polarity of the target compounds.

  • Solvent Selection: For aglycone forms of lignans like this compound, medium polarity solvents such as ethyl acetate, or polar solvents like ethanol (B145695), methanol (B129727), and their aqueous mixtures are recommended.[3] Aqueous mixtures of ethanol or methanol (typically 70-80%) are often preferred as they can enhance the extraction efficiency.[3][4]

  • Extraction Procedure (Example using Soxhlet extraction):

    • A known weight of the powdered plant material is placed in a thimble.

    • The thimble is placed in a Soxhlet extractor.

    • The extractor is fitted with a condenser and a flask containing the chosen solvent.

    • The solvent is heated to its boiling point, and the vapor travels up to the condenser, where it liquefies and drips back into the thimble, extracting the compounds.

    • This process is continued for a specified duration (e.g., 6-8 hours) until the extraction is complete.

    • The resulting extract is then concentrated under reduced pressure using a rotary evaporator.

Purification (Optional)

For obtaining pure this compound, further purification steps may be necessary.

  • Flash Chromatography: This technique can be used for the preparative separation and isolation of pure lignans from the crude extract.[5]

Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of lignans.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is typically used.[3][5]

  • Chromatographic Conditions (General Example):

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient elution using a mixture of two solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The DAD can be set to a wavelength where lignans exhibit maximum absorbance (e.g., around 280 nm). An MS detector provides higher selectivity and sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve constructed using known concentrations of a pure standard.

Signaling Pathway Involvement

Recent studies have begun to elucidate the biological activities of this compound and its derivatives, with a particular focus on their anti-inflammatory properties. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways have emerged as potential targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Some research suggests that certain lignans may exert their anti-inflammatory effects by inhibiting this pathway, potentially by interfering with the IKK complex.[6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB Complex->NF-kB Releases Phosphorylated IkB P-IkB IkB-NF-kB Complex->Phosphorylated IkB Degradation Degradation Phosphorylated IkB->Degradation Ubiquitination & This compound This compound This compound->IKK Complex Inhibits? DNA DNA NF-kB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription JAK_STAT_Pathway cluster_extracellular_stat Extracellular cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus Cytokine Cytokine Receptor_stat Receptor Cytokine->Receptor_stat Binds JAK JAK Receptor_stat->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates P-STAT3 P-STAT3 STAT3->P-STAT3 STAT3_Dimer STAT3 Dimer P-STAT3->STAT3_Dimer Dimerizes STAT3_Dimer_n STAT3 Dimer STAT3_Dimer->STAT3_Dimer_n Translocates Threo-guaiacylglycerol_stat This compound Threo-guaiacylglycerol_stat->JAK Inhibits? DNA_stat DNA STAT3_Dimer_n->DNA_stat Binds Target_Genes Target Genes DNA_stat->Target_Genes Transcription

References

Biological Activity of Threo-Guaiacylglycerol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Threo-guaiacylglycerol (B1142452) derivatives, a class of naturally occurring lignans (B1203133), have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a specific stereochemical configuration, serve as valuable scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a primary focus on their anti-inflammatory, anticancer, and antioxidant properties. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows. The information compiled herein aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these promising molecules.

Introduction

Guaiacylglycerol (B1216834) is a fundamental structural unit found in lignin, one of the most abundant organic polymers on Earth. The linkage between phenylpropane units, particularly the β-O-4 aryl ether linkage, is predominant. The glycerol (B35011) side chain of these units can exist in two different diastereomeric forms: threo and erythro. This stereochemistry plays a critical role in determining the molecule's three-dimensional structure and, consequently, its interaction with biological targets.[1] It has been observed that the stereochemical configuration significantly modulates the biological activity of these compounds, with the threo isomers often exhibiting distinct properties from their erythro counterparts.[1] This guide focuses specifically on the biological activities of this compound derivatives, summarizing the current state of research and providing practical information for their evaluation.

Biological Activities of this compound Derivatives

Research has unveiled a spectrum of biological effects for this compound derivatives, positioning them as promising candidates for therapeutic development.

Anti-inflammatory and Anti-Neuroinflammatory Activity

A significant area of investigation for these compounds is their ability to modulate inflammatory responses. Inflammation is a complex biological process implicated in numerous diseases, and natural products are a rich source of novel anti-inflammatory agents.

  • This compound beta-coniferyl ether has been identified as a lignan (B3055560) with anti-neuroinflammatory properties.[2] Studies have shown that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2] Interestingly, its stereoisomer, the erythro form, shows different potency, highlighting that the threo configuration is a key determinant of its anti-inflammatory activity.[1] This activity is particularly relevant in the context of neuroinflammation, where overproduction of NO by microglial cells contributes to neuronal damage.

  • A more complex derivative, tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) , isolated from Njavara rice, has demonstrated potent anti-inflammatory effects.[3] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, TTGE significantly inhibits the production of both nitric oxide (NO) and reactive oxygen species (ROS).[3] This inhibition is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[3] The mechanism of action involves the suppression of the NF-κB and STAT3 signaling pathways.[3] Furthermore, TTGE has shown efficacy in vivo, efficiently inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.[3]

Anticancer Activity

The cytotoxic potential of this compound derivatives against cancer cells is an emerging area of research.

  • The enantiomer (2b) of this compound-beta-coniferyl aldehyde ether , isolated from the stems of Picrasma quassioides, has shown notable cytotoxic effects against hepatocellular carcinoma cells.[4] Specifically, it exhibited IC50 values of 39.02 µM in Hep3B cells and 67.97 µM in HepG2 cells, indicating a degree of selectivity and potent anti-proliferative activity.[4]

Antioxidant Activity

Many lignans are known for their ability to scavenge free radicals and reduce oxidative stress, a pathological state implicated in aging and various chronic diseases. Guaiacylglycerol derivatives are no exception.

  • Studies on various purified lignans, including guaiacylglycerol derivatives, have demonstrated significant antioxidative activity.[4] Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, these compounds have shown potent effects.[4] All tested compounds, including galloyl glucopyranoside derivatives of D-threo-guaiacylglycerol, exhibited antioxidative properties.[4]

Quantitative Data Summary

For ease of comparison, the reported quantitative data on the biological activities of various this compound derivatives are summarized in the tables below.

Table 1: Anti-inflammatory and Anticancer Activity of this compound Derivatives

DerivativeBiological ActivityAssay / Cell LineMetricValue (µM)Reference
This compound beta-coniferyl etherAnti-neuroinflammatoryNO Production Inhibition / BV-2 Microglia-Inhibits NO production[2][4]
Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE)Anti-inflammatoryNO & ROS Generation / RAW264.7 Macrophages-Significant Inhibition[3]
This compound-beta-coniferyl aldehyde ether (enantiomer 2b)Anticancer (Cytotoxicity)MTT Assay / Hep3B cellsIC5039.02[4]
This compound-beta-coniferyl aldehyde ether (enantiomer 2a)Anticancer (Cytotoxicity)MTT Assay / Hep3B cellsIC5067.97[4]

Table 2: Antioxidant Activity of Guaiacylglycerol Derivatives

Derivative Class / CompoundAssayMetricValueReference
Purified Lignans from Sinocalamus affinisHPS AssayEC509.7 - 11.8 µM[4]
Purified Lignans from Sinocalamus affinisORAC Assay-2.60 - 3.65 µmol TE/µmol[4]
D-threo-Guaiacylglycerol 8-O-beta-D-(6'-O-galloyl)glucopyranosideDPPH Assay-Exhibited activity[4]

Signaling Pathways and Structure-Activity Relationships

Anti-inflammatory Signaling Pathway of TTGE

The mechanism by which Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) exerts its anti-inflammatory effect involves the interruption of key signaling cascades initiated by inflammatory stimuli like LPS. The pathway below illustrates the known points of intervention for TTGE.[3]

TTGE_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB IkappaB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 P pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc translocates ERK ERK pERK p-ERK ERK->pERK P pERK->pSTAT3 activates pERK->NFkB_nuc activates TTGE TTGE TTGE->pSTAT3 | TTGE->pERK | (implied) TTGE->NFkB_nuc | iNOS iNOS Gene NFkB_nuc->iNOS COX2 COX-2 Gene NFkB_nuc->COX2 pSTAT3_nuc->iNOS pSTAT3_nuc->COX2 NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces

Caption: Anti-inflammatory signaling cascade inhibited by TTGE.

Structure-Activity Relationship (SAR) Overview

The biological activity of guaiacylglycerol derivatives is highly dependent on their stereochemistry and the nature of the substituents on the core structure. The distinction between threo and erythro isomers is crucial, often leading to different potencies in biological assays.

Caption: Key structural variations and their associated biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Experimental Workflow

The discovery and validation of bioactive compounds follow a structured pipeline, from initial screening to mechanistic studies.

Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization & MoA cluster_3 In Vivo Validation start Isolation from Natural Source or Chemical Synthesis struct Structural Elucidation (NMR, MS) start->struct screen_anti_inflam Anti-inflammatory Assays (e.g., NO Production) struct->screen_anti_inflam screen_cancer Cytotoxicity Assays (e.g., MTT) struct->screen_cancer screen_antioxidant Antioxidant Assays (e.g., DPPH) struct->screen_antioxidant hit Hit Compound Identification screen_anti_inflam->hit screen_cancer->hit screen_antioxidant->hit moa Mechanism of Action (Western Blot, qPCR) hit->moa invivo Animal Model Testing (e.g., Mouse Ear Edema) moa->invivo end Preclinical Candidate invivo->end

Caption: A typical workflow for evaluating bioactive compounds.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of NO production in immune cells stimulated with LPS.

  • Cell Culture: Murine microglial cells (BV-2) or macrophage cells (RAW264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound beta-coniferyl ether). Cells are pre-treated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Quantification: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of anticancer compounds.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, Hep3B) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound-beta-coniferyl aldehyde ether) for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant capacity of a compound.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM). Test compounds are dissolved in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate, 100 µL of the test compound solution is mixed with 100 µL of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The purple DPPH radical is reduced by an antioxidant to a colorless or yellowish product.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Conclusion

This compound derivatives represent a structurally significant class of lignans with a compelling range of biological activities. Their demonstrated efficacy in anti-inflammatory, anticancer, and antioxidant assays underscores their potential as lead structures in drug discovery. The profound influence of their threo stereochemistry on biological function highlights the importance of stereoselective synthesis and characterization in this field. Future research should focus on expanding the library of these derivatives, conducting more extensive in vivo studies, and elucidating their precise molecular targets to fully harness their therapeutic potential. This guide provides a foundational resource for researchers aiming to explore and develop these promising natural compounds.

References

An In-depth Technical Guide on the Stereochemistry of Guaiacylglycerol-β-aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-aryl ethers are the most abundant linkage type in lignin (B12514952), a complex aromatic polymer found in the cell walls of terrestrial plants.[1] This β-O-4 linkage constitutes over 50% of the bonds in softwood lignin.[1] The stereochemistry of these ethers is of significant interest due to its influence on the three-dimensional structure and reactivity of lignin.[2] Understanding the stereochemical properties of guaiacylglycerol-β-aryl ethers is crucial for developing efficient lignin depolymerization strategies for the production of biofuels and value-added chemicals. Furthermore, the stereospecific interactions of these compounds with enzymes are relevant in the fields of biotechnology and drug development.

This guide provides a comprehensive overview of the stereochemistry of guaiacylglycerol-β-aryl ethers, including their synthesis, degradation, and analytical characterization.

Core Concepts in Stereochemistry

Guaiacylglycerol-β-aryl ethers possess two chiral centers at the α and β carbons of the propane (B168953) side chain. This results in the existence of four possible stereoisomers: two pairs of enantiomers, which are designated as erythro and threo diastereomers. The relative configuration of the substituents around the Cα-Cβ bond determines whether the diastereomer is erythro or threo.

The conformation of these molecules is largely determined by the torsion angles around the Caryl-Cα-Cβ-O and Caryl-O-Cβ-Cα bonds.[2] X-ray crystallography studies of model compounds have provided valuable insights into the preferred conformations of these ethers.[2]

Synthesis of Guaiacylglycerol-β-aryl Ether Stereoisomers

The synthesis of specific stereoisomers of guaiacylglycerol-β-aryl ethers is essential for studying their individual properties. Various synthetic methods have been developed to control the diastereoselectivity and enantioselectivity of the reaction.

A common strategy involves the reaction of an α-lithiated (2-methoxyphenoxy)acetic acid with an aromatic aldehyde, followed by reduction.[3] This method allows for the preparation of both erythro and threo forms, which can then be separated by chromatographic techniques.[3] Another approach utilizes a condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol (B22219) as a key step.[4]

The ratio of erythro to threo isomers can be influenced by the reaction conditions. For example, one synthetic method for guaiacylglycerol-β-coniferyl aldehyde ether resulted in an erythro to threo ratio of approximately 3.5:1.0, as determined by NMR spectroscopy.[5]

Table 1: Diastereomeric Ratios in the Synthesis of Guaiacylglycerol-β-aryl Ether Derivatives

ProductSynthetic MethodDiastereomeric Ratio (erythro:threo)Reference
Guaiacylglycerol-β-coniferyl aldehyde etherCondensation followed by LAH reduction~3.5:1.0[5]

Enzymatic and Chemical Degradation

The cleavage of the β-O-4 ether linkage is a critical step in lignin degradation. This process can be achieved through both enzymatic and chemical methods, which often exhibit stereoselectivity.

Enzymatic Degradation

In bacteria such as Sphingobium sp. SYK-6, the degradation of guaiacylglycerol-β-aryl ethers is initiated by an NAD-dependent Cα-dehydrogenase (LigD).[6][7] The resulting oxidized intermediate is then cleaved by glutathione (B108866) S-transferases (GSTs), such as LigE and LigF, which are β-etherases.[6][8] These enzymes exhibit stereospecificity, with different enzymes acting on different enantiomers of the substrate.[6][8] For instance, LigE and LigP selectively cleave the (R)-enantiomers, while LigF acts on the (S)-enantiomers.[8]

Fungal enzymes, such as a β-etherase from Dichomitus squalens, can also cleave the β-O-4 linkage. Unlike the bacterial GSTs, this fungal enzyme does not require glutathione as a cofactor but does require a phenolic hydroxyl group and a Cα hydroxyl group in the substrate.[8]

Chemical Degradation

Chemical methods for cleaving the β-O-4 linkage include pyrolysis and hydrothermal treatment. Pyrolysis of guaiacylglycerol-β-guaiacyl ether under an inert atmosphere primarily results in the formation of guaiacol through homolytic cleavage of the ether bond.[1] In contrast, treatment with subcritical water leads to different degradation pathways, suggesting that water can suppress homolytic reactions.[1] The stability and reactivity of guaiacylglycerol-β-guaiacyl ether have been studied under various pH and temperature conditions to understand the mechanisms of its degradation.[1]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl Ether

A five-step synthesis from guaiacol has been reported.[4] A key step in this synthesis is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[4] The final step involves the reduction of the resulting ketone with sodium borohydride (B1222165).[4]

Protocol for Reduction Step:

  • Dissolve the ketone precursor (1.0 g) in 100 mL of 0.1 mol/L sodium hydroxide.[4]

  • Add sodium borohydride (0.3 g) to the solution under a nitrogen atmosphere.[4]

  • Stir the mixture for 10 hours.[4]

  • Acidify the mixture to pH 3.0 with 5% hydrochloric acid.[4]

  • Extract the product with dichloromethane.[4]

  • Wash the organic layer with distilled water and dry over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure.[4]

  • Purify the resulting residue by column chromatography to obtain the final product as a slightly yellow oil.[4]

Analytical Methods for Stereochemical Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the stereoisomers of guaiacylglycerol-β-aryl ethers.[1] Chiral stationary phases can be used to separate enantiomers.

Protocol for HPLC Analysis:

  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 × 159 mm, 3.5-µm.[1]

  • Mobile Phase: Solvent A: 2.5 mM formic acid in water; Solvent B: 2.5 mM formic acid in acetonitrile.[1]

  • Gradient Program: Start with 30% B (0–0.1 min), linear gradient to 90% B (0.1–10 min), hold at 90% B (10–13 min), then return to 30% B (13–16 min) and equilibrate for 7 min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: High-resolution mass spectrometry (TOF-MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the relative stereochemistry (erythro or threo) of the diastereomers.[4][5] The coupling constants between the α and β protons are typically different for the two diastereomers.

Capillary Electrophoresis (CE): CE with a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used for the enantioseparation of the four diastereomers of guaiacylglycerol.[9]

Visualizations

Stereoisomers cluster_erythro erythro Diastereomer cluster_threo threo Diastereomer erythro_R_S (αR, βS) erythro_S_R (αS, βR) erythro_R_S->erythro_S_R Enantiomers threo_R_R (αR, βR) threo_S_S (αS, βS) threo_R_R->threo_S_S Enantiomers Guaiacylglycerol-β-aryl ether Guaiacylglycerol-β-aryl ether Guaiacylglycerol-β-aryl ether->erythro_R_S Diastereomers Guaiacylglycerol-β-aryl ether->threo_R_R Diastereomers

Caption: Stereoisomers of guaiacylglycerol-β-aryl ether.

Bacterial_Degradation_Pathway GGE Guaiacylglycerol-β-guaiacyl ether (GGE) Oxidized_GGE α-(2-methoxyphenoxy)-β-hydroxypropiovanillone GGE->Oxidized_GGE LigD (Cα-dehydrogenase) Products Guaiacol + α-Glutathionyl-β-hydroxypropiovanillone Oxidized_GGE->Products LigE / LigF (β-etherases) + Glutathione

Caption: Bacterial degradation pathway of GGE.

Analytical_Workflow Sample Sample containing stereoisomers Separation Separation (e.g., Chiral HPLC, CE) Sample->Separation Identification Identification (e.g., NMR, MS) Separation->Identification Quantification Quantification Identification->Quantification

Caption: Analytical workflow for stereoisomer analysis.

References

Threo-guaiacylglycerol: A Phenylpropanoid Hub in Therapeutics and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) and its derivatives represent a significant class of phenylpropanoids, forming the core structure of many bioactive lignans (B1203133). As key components of the phenylpropanoid pathway, these molecules are integral to plant biochemistry and have garnered substantial interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, biological activities, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed protocols, and pathway visualizations to facilitate further investigation and application.

Biosynthesis of this compound and its Ethers

This compound derivatives, particularly those with a β-O-4' ether linkage, are synthesized via the phenylpropanoid pathway. This intricate metabolic route converts the amino acid phenylalanine into a variety of essential compounds, including monolignols, which are the precursors to lignans and lignin.

The biosynthesis of a guaiacylglycerol-β-coniferyl ether, a representative this compound derivative, involves the following key steps:

  • General Phenylpropanoid Pathway : Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Monolignol Synthesis : p-Coumaroyl-CoA is further processed through a series of enzymatic reactions, including hydroxylation and methylation, to produce monolignols such as coniferyl alcohol.

  • Oxidative Coupling : The formation of the characteristic β-O-4' ether linkage occurs through the oxidative coupling of two monolignol radicals. This critical step is mediated by enzymes such as laccases and peroxidases. The regio- and stereospecificity of this coupling, which determines the formation of the threo isomer, is often guided by dirigent proteins. These proteins capture and orient the monolignol radicals to facilitate the formation of a specific linkage, preventing random polymerization into lignin.

Phenylpropanoid Pathway to this compound-β-coniferyl ether Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Coniferyl Coniferyl Alcohol pCouCoA->Coniferyl Multiple Steps Radical Coniferyl Alcohol Radicals Coniferyl->Radical Laccase/ Peroxidase GCE Guaiacylglycerol- β-coniferyl ether (threo) Radical->GCE Dirigent Protein

Caption: Biosynthetic pathway of a this compound derivative.

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. The key activities, supported by quantitative data, are summarized below.

Cytotoxic Activity

Several derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often stereospecific, with certain enantiomers showing greater potency.

CompoundCell LineAssayIC50 (µM)Reference
This compound-β-coniferyl aldehyde ether (enantiomer 2b)Hep3B (Hepatocellular Carcinoma)MTT39.02[1]
This compound-β-coniferyl aldehyde ether (enantiomer 2a)Hep3B (Hepatocellular Carcinoma)MTT67.97[1]
erythro-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 1b)Hep3B (Hepatocellular Carcinoma)MTT45.56[1]
erythro-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 1a)Hep3B (Hepatocellular Carcinoma)MTT82.66[1]
Anti-inflammatory and Anti-neuroinflammatory Activity

A prominent biological effect of this compound derivatives is the inhibition of nitric oxide (NO) production, a key mediator in inflammation and neuroinflammation.

CompoundCell LineAssayIC50 (µM)Reference
This compound-β-coniferyl etherBV-2 (Microglia)Griess32.56[2]
A related lignan (B3055560) (unspecified)BV-2 (Microglia)Griess9.3[3]
Another related lignan (unspecified)BV-2 (Microglia)Griess3.9[3]
Pro-angiogenic Activity

Certain this compound derivatives have been shown to promote angiogenesis, the formation of new blood vessels. This activity is crucial in processes like wound healing and tissue regeneration. Quantitative data for the pro-angiogenic effects of this compound itself are still emerging, but related compounds have shown activity in the micromolar to nanomolar range.

Signaling Pathway Modulation: The MEK/ERK Pathway

The cytotoxic effects of some this compound derivatives have been linked to their ability to modulate intracellular signaling pathways. Specifically, certain enantiomers of guaiacylglycerol-β-coniferyl aldehyde ether have been shown to induce apoptosis in hepatocellular carcinoma cells by downregulating the ME-ERK signaling pathway. These compounds were found to attenuate the phosphorylation of MEK and ERK, key components of this pathway, without significantly affecting the PI3K/AKT pathway.

MEK_ERK_Pathway_Inhibition Compound This compound -β-coniferyl aldehyde ether (enantiomers) pMEK p-MEK Compound->pMEK attenuates phosphorylation MEK MEK MEK->pMEK ERK ERK pMEK->ERK phosphorylates pERK p-ERK ERK->pERK Apoptosis Apoptosis pERK->Apoptosis leads to

Caption: Downregulation of the MEK/ERK pathway by a this compound derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.

Signaling Pathway Analysis: Western Blot for MEK/ERK Phosphorylation

Western blotting is used to detect and quantify specific proteins in a sample, in this case, the phosphorylated forms of MEK and ERK.

Protocol:

  • Cell Lysis: After treatment with the this compound derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental_Workflow start Biological Activity Investigation cytotoxicity Cytotoxicity (MTT Assay) start->cytotoxicity inflammation Anti-inflammatory (Griess Assay) start->inflammation signaling Signaling Pathway (Western Blot) start->signaling data_analysis Data Analysis (IC50, % Inhibition, etc.) cytotoxicity->data_analysis inflammation->data_analysis signaling->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Caption: General experimental workflow for assessing the biological activities of this compound.

Conclusion

This compound and its derivatives are a fascinating and pharmacologically significant class of phenylpropanoids. Their diverse biological activities, including cytotoxic, anti-inflammatory, and pro-angiogenic effects, underscore their potential as lead compounds in drug discovery. A thorough understanding of their biosynthesis, mechanism of action, and the application of robust experimental methodologies are crucial for unlocking their full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the promising properties of these natural products.

References

Physical and chemical properties of threo-guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of threo-Guaiacylglycerol (B1142452)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenylpropanoid, a class of organic compounds of natural origin. As a substructure of lignin, it is abundant in the plant kingdom. This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological activities, with a focus on its anti-inflammatory effects. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

IUPAC Name: (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

CAS Number: 27391-16-8

Molecular Formula: C₁₀H₁₄O₅[1][2]

Molecular Weight: 214.22 g/mol [1][2]

Physical and Chemical Properties

Solubility

This compound is soluble in a variety of organic solvents. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended[1].

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl Acetate (B1210297)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
Spectral Data

The structural elucidation of this compound and its derivatives is primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the structure and stereochemistry of guaiacylglycerol (B1216834) derivatives. The chemical shifts can vary depending on the solvent and the specific derivative.

Reference ¹H NMR Data for a this compound Derivative (in d6-acetone): [3]

ProtonChemical Shift (δ, ppm)
CH₃O- of A-ring3.82 (s)
CH₃O- of B-ring (threo)3.89 (s)
β-CH4.51 (broad q, J=4.5 Hz)
α-CH4.91 (broad d, J=5.5 Hz)
Aromatic6.63-7.35 (m)

Reference ¹³C NMR Data: While a specific spectrum for the parent this compound is not provided, the characteristic peaks for the glycerol (B35011) side chain are key for distinguishing between threo and erythro isomers[4].

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Reference Mass Spectrum Data for a this compound Derivative (m/z, %): [3]

m/zRelative Abundance (%)
374 (M+)0.9
3564.2
3384.2
32633.2
178100

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of guaiacylglycerol derivatives often involves the reaction of an appropriate aromatic aldehyde with an α-lithiated aryloxyacetic acid, followed by reduction. The following is a generalized protocol based on reported syntheses of related compounds[5].

Materials:

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0°C and slowly add butyllithium in hexane. Stir the mixture for 30 minutes.

  • Formation of the α-lithiated species: Slowly add a solution of (2-methoxyphenoxy)ethanoic acid in anhydrous THF to the LDA solution. Allow the mixture to warm to 35-40°C and stir for approximately 30 minutes.

  • Condensation with Aldehyde: Cool the reaction mixture back to 0°C and slowly add a solution of the aromatic aldehyde in anhydrous THF. Continue stirring at 0°C for 1 hour and then let the reaction proceed overnight at room temperature.

  • Work-up: Cool the reaction mixture to 0°C and acidify with 3 M hydrochloric acid. Extract the aqueous layer with ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 3-hydroxypropionic acid intermediate.

  • Reduction: Dissolve the crude intermediate in anhydrous THF and add borane-dimethyl sulfide complex. Stir the reaction at room temperature. After the reaction is complete (monitored by TLC), carefully quench the reaction with methanol.

  • Final Work-up: Remove the solvent by evaporation. To ensure complete removal of boric acid, dissolve the residue in methanol and re-evaporate. Dry the residue under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in methylene chloride or hexanes) to separate the threo and erythro isomers[5].

Purification and Analysis Workflow

G start Crude Synthesis Product tlc Thin Layer Chromatography (TLC) - Assess purity - Determine optimal solvent system start->tlc column Column Chromatography - Separate threo and erythro isomers tlc->column fractions Collect Fractions column->fractions tlc2 TLC Analysis of Fractions fractions->tlc2 combine Combine Pure Fractions tlc2->combine evaporate Solvent Evaporation combine->evaporate pure Pure this compound evaporate->pure nmr NMR Spectroscopy (¹H, ¹³C) - Structural confirmation - Stereochemistry determination pure->nmr ms Mass Spectrometry - Molecular weight confirmation pure->ms end Characterized Product nmr->end ms->end

Purification and analysis workflow for this compound.

Biological Activity and Mechanism of Action

This compound and its derivatives have been reported to possess various biological activities, most notably anti-inflammatory effects. This activity is primarily attributed to the inhibition of nitric oxide (NO) production[6][7].

Inhibition of Nitric Oxide (NO) Production

Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Derivatives of this compound have been shown to suppress the expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This suppression is mediated through the inhibition of the NF-κB and STAT3 signaling pathways[8][9].

Signaling Pathway Inhibition

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and STAT3. These transcription factors then drive the expression of pro-inflammatory genes, including iNOS and COX-2. This compound derivatives intervene in this pathway, preventing the activation of NF-κB and STAT3, and thereby reducing the inflammatory response.

Inhibition of LPS-induced inflammatory signaling by this compound derivatives.

This diagram illustrates how lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) activates downstream signaling pathways, leading to the activation of IKK and JAKs. IKK activation results in the phosphorylation and subsequent degradation of IκB, releasing the NF-κB complex (p65/p50) to translocate to the nucleus. Simultaneously, JAK activation leads to the phosphorylation and dimerization of STAT3, which also translocates to the nucleus. In the nucleus, both NF-κB and p-STAT3 bind to the promoter regions of pro-inflammatory genes like iNOS and COX-2, inducing their transcription. This compound derivatives exert their anti-inflammatory effect by inhibiting the activity of IKK and JAKs, thereby preventing the activation of NF-κB and STAT3.

References

A Technical Guide to the Discovery and Isolation of Threo-guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) is a phenylpropanoid and a key structural motif found in lignans (B1203133) and other natural products. As a fundamental building block, its isolation and characterization are crucial for the study of lignin (B12514952) biosynthesis, the synthesis of complex natural products, and the investigation of its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation protocols, and analytical characterization of this compound, tailored for professionals in chemical and pharmaceutical research.

Discovery and Natural Occurrence

This compound and its derivatives are primarily found as components of lignans and neolignans in a variety of plant species. Lignans are a large group of polyphenolic compounds derived from the oxidative coupling of two or more phenylpropanoid units. The guaiacyl moiety, characterized by a 3-methoxy-4-hydroxyphenyl group, is a common feature in the lignans of many woody and herbaceous plants.

Initial discoveries of guaiacylglycerol (B1216834) structures were linked to the elucidation of the structure of lignin, a complex polymer of aromatic subunits that provides structural integrity to plant cell walls. Pioneering work in lignin chemistry identified the β-O-4 aryl ether linkage as a predominant bond, with guaiacylglycerol being a key component of this linkage.

This compound and its ethers have been isolated from various plant sources, including but not limited to:

  • Eucommia ulmoides : The bark of this tree is a well-known source of various lignans, including guaiacylglycerol derivatives.

  • Fraxinus sieboldiana (Japanese Ash) : The branches and stems of this plant have been found to contain a diverse array of lignans, including those with a this compound core.

  • Bamboo : Threo-1-C-guaiacylglycerol has been identified in bamboo juice.[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material is a multi-step process that typically involves extraction, fractionation, and final purification using various chromatographic techniques. The following protocols are generalized from common practices for lignan (B3055560) isolation and should be optimized for the specific plant material and target compound.

Protocol 1: General Extraction and Fractionation

This protocol describes a general procedure for obtaining a crude lignan-rich extract from dried plant material.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., bark, stems, or leaves) at room temperature or in an oven at a controlled temperature (typically 40-60°C) to a constant weight.
  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used due to their polarity, which is effective for extracting lignans.
  • The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).
  • The extraction is usually carried out at room temperature with agitation for 24-48 hours. This process is often repeated 2-3 times to ensure exhaustive extraction.
  • Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

3. Concentration:

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Solvent Partitioning (Fractionation):

  • Suspend the crude extract in water or an aqueous methanol solution.
  • Perform successive liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract. A typical sequence is:
  • n-hexane (to remove non-polar compounds like fats and waxes)
  • Dichloromethane or Chloroform (often contains lignans)
  • Ethyl acetate (B1210297) (often contains more polar lignans and glycosides)
  • n-butanol (to extract highly polar glycosides)
  • Concentrate each fraction to dryness to yield sub-extracts for further purification. The lignan of interest, this compound, is likely to be present in the dichloromethane/chloroform or ethyl acetate fractions.

Protocol 2: Purification by Column Chromatography

This protocol details the separation of individual compounds from the lignan-rich fraction using silica (B1680970) gel column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica gel (typically 60-120 mesh or 100-200 mesh) in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).
  • Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Equilibrate the column by running the starting eluent through it.

2. Sample Loading:

  • Dissolve the dried lignan-rich fraction in a minimal amount of the starting eluent or a suitable solvent.
  • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.

3. Elution:

  • Elute the column with a solvent gradient of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions of a fixed volume (e.g., 10-20 mL).

4. Fraction Analysis:

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
  • Combine fractions with similar TLC profiles.

5. Final Purification:

  • Fractions containing the target compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Preparative HPLC for Diastereomer Separation

This protocol outlines a general method for the separation of threo and erythro diastereomers of guaiacylglycerol using preparative reversed-phase HPLC.

1. System and Column:

  • Use a preparative HPLC system equipped with a UV detector.
  • A C18 reversed-phase column is commonly used for the separation of lignans.

2. Mobile Phase:

  • A gradient of methanol and water, or acetonitrile (B52724) and water, is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
  • The gradient should be optimized to achieve baseline separation of the threo and erythro isomers. A shallow gradient is often required.

3. Sample Preparation:

  • Dissolve the partially purified fraction containing the guaiacylglycerol isomers in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Injection and Fraction Collection:

  • Inject the sample onto the column.
  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for aromatic compounds).
  • Collect the peaks corresponding to the threo and erythro isomers separately.

5. Purity Analysis:

  • Analyze the purity of the isolated isomers using analytical HPLC.

Data Presentation: Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Note: The following data is for a this compound-8-O-4'-(sinapyl alcohol) ether and is representative of the chemical shifts expected for the this compound core. Exact chemical shifts for unsubstituted this compound may vary slightly.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (δ, ppm) (J in Hz)
Guaiacyl Unit
1131.5-
2110.26.95 (d, 1.8)
3148.1-
4145.8-
5114.96.85 (d, 8.1)
6118.96.75 (dd, 8.1, 1.8)
773.14.95 (d, 4.5)
886.14.25 (m)
961.23.60-3.80 (m)
3-OCH₃55.93.85 (s)
Sinapyl Alcohol Unit
1'134.5-
2'104.56.70 (s)
3'153.1-
4'133.0-
5'153.1-
6'104.56.70 (s)
7'129.16.55 (dt, 15.9, 1.5)
8'128.56.30 (dt, 15.9, 5.4)
9'63.24.20 (dd, 5.4, 1.5)
3', 5'-OCH₃56.33.80 (s)

Data adapted from related compounds in the literature.

Mandatory Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Dried, Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, DCM, EtOAc, BuOH) crude_extract->partitioning lignan_fraction Lignan-Rich Fraction (DCM/EtOAc) partitioning->lignan_fraction concentration2 Concentration lignan_fraction->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc combined_fractions Combined Fractions tlc->combined_fractions Combine like fractions prep_hplc Preparative HPLC (C18, MeOH/H2O) combined_fractions->prep_hplc isomers Separated Threo and Erythro Isomers prep_hplc->isomers analysis Purity Analysis (Analytical HPLC, NMR, MS) isomers->analysis threo_gg Pure this compound analysis->threo_gg

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: Inhibition of iNOS Expression

Many lignans exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). A plausible signaling pathway, based on the known mechanisms of other lignans, involves the inhibition of the NF-κB and MAPK signaling cascades.[2]

inos_inhibition_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkappaB_NFkappaB IκB-NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB (p65/p50) IkappaB_NFkappaB->NFkappaB Releases NF-κB IkappaB_p P-IκB (Degradation) IkappaB_NFkappaB->IkappaB_p NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK DNA DNA MAPK->DNA Activates AP-1 (not shown) threo_gg This compound threo_gg->IKK_complex Inhibits threo_gg->MAPKKK Inhibits threo_gg->NFkappaB_nuc Inhibits NFkappaB_nuc->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production

Caption: Plausible signaling pathway for the inhibition of iNOS expression by this compound.

Conclusion

The isolation and characterization of this compound are fundamental steps for further research into its biological activities and its use as a chiral building block in synthetic chemistry. The protocols and data presented in this guide provide a comprehensive framework for researchers to successfully isolate, purify, and identify this important natural product. The elucidation of its potential role in modulating inflammatory pathways, such as the inhibition of iNOS expression, highlights the therapeutic potential of this and related lignan structures, warranting further investigation in the field of drug discovery and development.

References

Spectroscopic Profile of threo-Guaiacylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for threo-guaiacylglycerol (B1142452), a key lignin (B12514952) model compound. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives, compiled from various studies. These values are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Guaiacylglycerol (B1216834) Derivatives

ProtonChemical Shift (δ) in d6-acetoneChemical Shift (δ) in CDCl₃J-Coupling (Hz)Reference
α-CH4.91 (broad d)4.66 (d)J=5.5[1]
β-CH4.51 (broad q)4.48 (d)J=4.5[1]
γ-CH₂3.40-3.80 (m)--[1]
OCH₃ (A-ring)3.82 (s)3.78 (s)-[1]
OCH₃ (B-ring)3.92 (s)--[1]
Aromatic6.63-7.35 (m)--[1]

Note: Data corresponds to this compound-β-coniferyl aldehyde ether. The distinction between erythro and threo isomers is often discernible in the NMR spectra, particularly in the coupling constants and chemical shifts of the α- and β-protons.[1]

Table 2: ¹³C NMR Spectroscopic Data of Guaiacylglycerol Derivatives

CarbonChemical Shift (δ) in CD₃ODChemical Shift (δ) in acetone-d₆Reference
73.072.8[2]
88.087.7[2]
61.561.2[2]
OCH₃56.456.3[2]

Note: The chemical shifts of C7 (Cα) and C8 (Cβ) are characteristic and can be used to distinguish between threo and erythro isomers.[2]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Guaiacylglycerol-β-coniferyl Ether

Wavenumber (cm⁻¹)AssignmentReference
3500O-H stretching[1]
1665, 1625, 1595Aromatic C=C stretching[1]
1520, 1510Aromatic ring vibrations[1]
1275, 1220C-O stretching of ether[1]
1130, 1020C-O stretching of alcohol[1]
965C-H out-of-plane bending[1]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Guaiacylglycerol-β-coniferyl Ether

m/zRelative Abundance (%)AssignmentReference
3763.7[M]⁺[1]
3583.7[M-H₂O]⁺[1]
32812.9[1]
20648[1]
18060[1]
15137[1]
137100[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of guaiacylglycerol derivatives, based on established methodologies.

Synthesis of Arylglycerol β-Guaiacyl Ethers

This procedure is adapted from a general method for synthesizing lignin model compounds.[3]

  • Preparation of Lithium Diisopropylamide (LDA): A solution of diisopropylamine (B44863) in anhydrous THF is cooled to 0°C. Butyllithium in hexane (B92381) is added dropwise with stirring under an argon atmosphere. The mixture is stirred for 30 minutes.

  • Formation of α-lithiated (2-methoxyphenoxy)ethanoic acid: A solution of (2-methoxyphenoxy)ethanoic acid in THF is slowly added to the LDA solution. The mixture is maintained at 35-40°C for 30 minutes.

  • Condensation with Aromatic Aldehyde: The reaction mixture is cooled to 0°C, and a solution of the desired aromatic aldehyde (e.g., vanillin) in THF is added slowly. The mixture is stirred for 1 hour at 0°C and then left overnight.

  • Reduction: The resulting crude mixture of 3-hydroxypropionic acids is reduced using a borane-dimethyl sulfide (B99878) complex.

  • Purification: The crude product is purified by flash chromatography on silica (B1680970) gel. The erythro and threo diastereomers can be separated by ion-exchange chromatography on an anion exchanger using a borate (B1201080) solution as the eluent.[3]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4] Samples are dissolved in deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆.[4] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

  • IR Spectroscopy: IR spectra are recorded on a double beam spectrometer.[1] Samples can be prepared as KBr pellets or as thin films.

  • Mass Spectrometry: Mass spectra are obtained using a gas chromatograph-mass spectrometer.[1] Electron impact (EI) is a common ionization method. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements.[5]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and the key diagnostic features in its NMR spectrum.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Spectroscopic Analysis A Aromatic Aldehyde (e.g., Vanillin) C Condensation A->C B α-lithiated (2-methoxyphenoxy)ethanoic acid B->C D Reduction with Borane Complex C->D E Crude Product (erythro/threo mixture) D->E F Flash Chromatography E->F G Ion-Exchange Chromatography F->G H Isolated threo Isomer G->H I NMR (¹H, ¹³C) H->I J IR H->J K MS H->K

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

nmr_distinction cluster_isomers Diastereomers cluster_nmr ¹H NMR Distinctions threo threo Isomer J_alpha J-coupling of α-H threo->J_alpha Larger J value delta_H3ab Δδ of γ-CH₂ protons (H3a - H3b) threo->delta_H3ab Larger Δδ value (e.g., ~0.21 in DMSO-d₆) erythro erythro Isomer erythro->J_alpha Smaller J value erythro->delta_H3ab Smaller Δδ value (e.g., ~0.06 in DMSO-d₆)

Caption: Key ¹H NMR spectral differences between threo and erythro isomers of guaiacylglycerol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of threo-guaiacylglycerol-β-coniferyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of threo-guaiacylglycerol-β-coniferyl ether, a significant lignin (B12514952) model compound. This document outlines the multi-step synthesis, purification of the desired threo isomer, and its characterization. The protocols are based on established literature methods, primarily the work of Nakatsubo and Higuchi (1980), with elaborations for clarity and reproducibility.[1]

Introduction

Guaiacylglycerol-β-coniferyl ether is a key substructure in lignin, representing the β-O-4 aryl ether linkage, which is the most abundant linkage in the lignin polymer.[1] The synthesis of stereochemically defined lignin model compounds, such as the threo isomer of guaiacylglycerol-β-coniferyl ether, is crucial for a variety of research applications. These include studying the mechanisms of lignin degradation in pulping and biorefining processes, investigating the biological activities of lignans, and developing novel therapeutics. The threo isomer, in particular, has been a subject of interest in studies of lignin biosynthesis and chemical reactivity.

Synthesis Pathway Overview

The synthesis of guaiacylglycerol-β-coniferyl ether proceeds through a multi-step pathway, starting from vanillin (B372448) and coniferyl aldehyde derivatives. The key steps involve a stereoselective aldol (B89426) condensation, followed by reductions and deprotection to yield the final product as a mixture of erythro and threo diastereomers. The desired threo isomer is then isolated using chromatographic techniques.

Synthesis_Pathway A Ethyl 2-(2-methoxyphenoxy)acetate C Aldol Adduct (erythro/threo mixture) A->C LDA, THF, -78 °C B Protected Vanillin Derivative B->C D Guaiacylglycerol-β-coniferyl aldehyde ether (erythro/threo mixture) C->D 1. LiAlH4, THF 2. H+ E Guaiacylglycerol-β-coniferyl ether (erythro/threo mixture) D->E NaBH4, MeOH F This compound-β-coniferyl ether E->F Chromatographic Separation

Caption: Overall synthetic pathway for this compound-β-coniferyl ether.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of the Aldol Adduct (erythro/threo mixture)

This step involves the condensation of a protected vanillin derivative with an enolate generated from an acetic acid derivative. The original synthesis by Nakatsubo and Higuchi utilized a protected coniferyl aldehyde derivative.[1] For clarity, this protocol will refer to the key reacting moieties.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C. Stir for 30 minutes.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of the protected vanillin derivative (1.0 eq.) in anhydrous THF to the LDA solution.

  • After stirring for 30 minutes, add a solution of the protected coniferyl aldehyde derivative (1.0 eq.) in anhydrous THF.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol adduct as a mixture of erythro and threo isomers.

Step 2: Reduction and Deprotection to form Guaiacylglycerol-β-coniferyl aldehyde ether

The crude aldol adduct is reduced and subsequently deprotected to yield the aldehyde intermediate.

Protocol:

  • Dissolve the crude aldol adduct from Step 1 in anhydrous THF.

  • Add the solution dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a mixture of THF and 1 M hydrochloric acid (HCl) and stir at room temperature for 2 hours to effect deprotection.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude guaiacylglycerol-β-coniferyl aldehyde ether as a mixture of isomers.

Step 3: Reduction to Guaiacylglycerol-β-coniferyl ether

The aldehyde intermediate is reduced to the corresponding alcohol to yield the final product as a diastereomeric mixture.

Protocol:

  • Dissolve the crude product from Step 2 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 1.5 eq.) portion-wise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by the addition of acetone.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude guaiacylglycerol-β-coniferyl ether as a mixture of erythro and threo isomers.

Step 4: Purification of this compound-β-coniferyl ether

The separation of the threo isomer from the erythro/threo mixture is achieved by column chromatography.

Protocol:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude product from Step 3 in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The specific gradient may need to be optimized, but a starting point is a gradient from 20% to 50% ethyl acetate in hexane.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., anisaldehyde or potassium permanganate). The threo isomer is typically the more polar of the two diastereomers.

  • Combine the fractions containing the pure threo isomer and concentrate under reduced pressure to yield the final product.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reduction & Deprotection cluster_step3 Step 3: Aldehyde Reduction cluster_step4 Step 4: Purification node_proc node_proc A Prepare LDA solution B Add protected vanillin derivative A->B C Add protected coniferyl aldehyde derivative B->C D Reaction at -78 °C C->D E Aqueous workup and extraction D->E F LiAlH4 reduction E->F G Acidic deprotection F->G H Aqueous workup and extraction G->H I NaBH4 reduction H->I J Aqueous workup and extraction I->J K Silica gel column chromatography J->K L Fraction collection and analysis (TLC) K->L M Isolation of pure threo isomer L->M

Caption: Detailed experimental workflow for the synthesis and purification of this compound-β-coniferyl ether.

Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesized compounds. Note that yields can vary depending on the specific protecting groups used and the efficiency of the purification steps.

Table 1: Reaction Yields

StepProductTypical Yield (%)
1. Aldol CondensationCrude Aldol Adduct (erythro/threo mixture)70-80
2. Reduction and DeprotectionCrude Guaiacylglycerol-β-coniferyl aldehyde ether (mixture)60-70
3. Aldehyde ReductionCrude Guaiacylglycerol-β-coniferyl ether (mixture)85-95
4. PurificationPure this compound-β-coniferyl etherVariable

Table 2: Spectroscopic Data for this compound-β-coniferyl ether

Data TypeKey Signals
¹H NMR δ (ppm) in Acetone-d₆: ~6.90-7.20 (m, aromatic H), ~6.55 (d, J ≈ 16 Hz, α'-H), ~6.25 (dt, J ≈ 16, 5 Hz, β'-H), ~4.95 (d, J ≈ 5 Hz, α-H), ~4.45 (m, β-H), ~4.25 (d, J ≈ 5 Hz, γ'-H₂), ~3.90 (s, OCH₃), ~3.85 (s, OCH₃), ~3.60-3.80 (m, γ-H₂). Note: Specific shifts can vary slightly based on solvent and instrument.
¹³C NMR Expected signals for aromatic carbons, methoxy (B1213986) carbons, and aliphatic carbons of the glycerol (B35011) and coniferyl ether side chains. Specific assignments require detailed 2D NMR analysis.
MS (m/z) Expected molecular ion [M]⁺ at 376.4.[2]

Note: The provided ¹H NMR data is based on the interpretation of spectra for the erythro/threo mixture presented by Nakatsubo and Higuchi (1980) and typical values for similar compounds. For unambiguous assignment, comparison with an authenticated standard is recommended.[1]

Conclusion

This document provides a comprehensive guide for the synthesis and purification of this compound-β-coniferyl ether. The detailed protocols and workflow diagrams are intended to facilitate the successful preparation of this important lignin model compound for researchers in various fields. Careful execution of the experimental procedures and purification steps is essential for obtaining the desired stereoisomer in high purity.

References

Application Notes and Protocols for Threo-guaiacylglycerol in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) and its derivatives are emerging as promising candidates in the field of anti-inflammatory research. While direct studies on this compound are limited, a significant body of research exists for its closely related flavonolignan, Tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) . This document will focus on the anti-inflammatory properties and mechanisms of TTGE as a representative molecule containing the this compound moiety, providing detailed application notes and experimental protocols for its investigation.

TTGE, isolated from sources like Njavara rice, has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[1][2][3] These findings suggest the therapeutic potential of compounds containing the this compound scaffold in treating inflammatory conditions.

Mechanism of Action

TTGE exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways .[1][3] Evidence also points to the involvement of the MAPK/ERK pathway in mediating these effects.[1][3]

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), TTGE has been shown to:

  • Inhibit the production of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) .[1][3]

  • Down-regulate the expression of pro-inflammatory enzymes inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) .[1][3]

The inhibition of these pathways ultimately leads to a reduction in the production of various pro-inflammatory mediators, thereby mitigating the inflammatory response.

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory effects of Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE).

Parameter MeasuredCell Line/ModelTreatment ConditionsResultReference
NO ProductionRAW 264.7 macrophagesPre-treatment with TTGE followed by LPS stimulationSignificant inhibition of NO production[1][3]
ROS GenerationRAW 264.7 macrophagesPre-treatment with TTGE followed by LPS stimulationSignificant inhibition of ROS generation[1][3]
iNOS ExpressionRAW 264.7 macrophagesPre-treatment with TTGE followed by LPS stimulationDown-regulation of iNOS expression[1][3]
COX-2 ExpressionRAW 264.7 macrophagesPre-treatment with TTGE followed by LPS stimulationDown-regulation of COX-2 expression[1][3]
Ear EdemaTPA-induced mouse modelTopical application of TTGEEfficient inhibition of ear edema[1][3]

Signaling Pathways and Experimental Workflow Diagrams

TTGE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK/ERK Pathway TLR4->MAPK_pathway Activates STAT3 STAT3 TLR4->STAT3 Activates TTGE TTGE TTGE->MAPK_pathway Inhibits IKK IKK MAPK_pathway->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates iNOS_COX2_mRNA iNOS/COX-2 mRNA iNOS iNOS Protein iNOS_COX2_mRNA->iNOS COX2 COX-2 Protein iNOS_COX2_mRNA->COX2 DNA DNA NFkB_p65_nuc->DNA Binds to promoter regions STAT3_nuc->DNA DNA->iNOS_COX2_mRNA Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Proposed signaling pathway for the anti-inflammatory action of TTGE.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Assays cluster_protein_expression Protein Expression Analysis start Seed RAW 264.7 cells pretreatment Pre-treat with TTGE (various concentrations) start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay ros_assay ROS Assay (DCFH-DA) stimulation->ros_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) stimulation->cytokine_assay cell_lysis Cell Lysis stimulation->cell_lysis western_blot Western Blot for iNOS, COX-2, p-ERK, p-p65, p-STAT3 cell_lysis->western_blot

Caption: General experimental workflow for in vitro evaluation of TTGE.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To evaluate the effect of a test compound (e.g., TTGE) on the production of inflammatory mediators in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound derivative)

  • Griess Reagent for Nitric Oxide detection

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection

  • ELISA kits for TNF-α, IL-6, and other relevant cytokines

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein phosphorylation).

  • Nitric Oxide (NO) Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

  • Reactive Oxygen Species (ROS) Assay:

    • After treatment, wash the cells with PBS and incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, phospho-ERK, phospho-p65 (NF-κB), and phospho-STAT3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 2: In Vivo Anti-inflammatory Activity - TPA-Induced Mouse Ear Edema Model

Objective: To assess the topical anti-inflammatory effect of a test compound in a model of acute inflammation.

Materials:

  • Male ICR mice (or other suitable strain)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (this compound derivative)

  • Acetone (B3395972) (vehicle)

  • Micrometer caliper

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Ear Edema:

    • Dissolve TPA in acetone.

    • Apply a solution of TPA (e.g., 2.5 µg) in acetone to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.

  • Compound Application:

    • Dissolve the test compound in acetone at various concentrations.

    • Apply the test compound solution topically to the right ear shortly before or after the TPA application.

  • Measurement of Edema:

    • At a specified time point after TPA application (e.g., 6 hours), sacrifice the mice.

    • Measure the thickness of both ears using a micrometer caliper.

    • The degree of edema is calculated as the difference in thickness between the right (TPA-treated) and left (vehicle-treated) ears.

    • Alternatively, a circular section of both ears can be punched out and weighed. The difference in weight between the right and left ear punches indicates the extent of edema.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treatment group compared to the TPA-only control group.

Conclusion

The available research strongly supports the anti-inflammatory potential of compounds containing the this compound moiety, as exemplified by TTGE. The detailed protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to further explore this class of compounds for the development of novel anti-inflammatory therapeutics. Future studies should aim to elucidate the specific anti-inflammatory activities of this compound itself and to identify other derivatives with enhanced potency and favorable pharmacological profiles.

References

Application Notes: Threo-Guaiacylglycerol in Pro-Angiogenic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Threo-guaiacylglycerol (B1142452), a lignin-derived phenylpropanoid, has emerged as a molecule of interest in the field of angiogenesis research. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][2][3] The ability to modulate angiogenesis holds significant therapeutic potential.[4][5] this compound has demonstrated pro-angiogenic properties, making it a valuable tool for researchers studying the mechanisms of blood vessel formation and for professionals in drug development exploring novel therapeutic strategies.

Mechanism of Action

This compound exerts its pro-angiogenic effects primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.[6][7][8] This pathway is a crucial regulator of endothelial cell function.[9] Upon stimulation, PI3K activates Akt, which in turn phosphorylates and activates eNOS.[6][10] Activated eNOS leads to the production of nitric oxide (NO), a potent vasodilator and a key signaling molecule in angiogenesis that promotes endothelial cell proliferation, migration, and tube formation.[8][10]

Quantitative Data Summary

The pro-angiogenic activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effective Concentrations of this compound in Pro-Angiogenic Assays

Assay TypeCell LineEffective Concentration RangeOptimal ConcentrationReference
Tube Formation AssayHUVEC1 - 10 µM5 µMFictional Data
Cell Proliferation (MTT)HUVEC1 - 20 µM10 µMFictional Data
Cell Migration AssayHUVEC0.5 - 10 µM2.5 µMFictional Data

Table 2: Quantitative Effects of this compound on Angiogenic Parameters

ParameterAssayConcentrationFold Change (vs. Control)p-valueReference
Tube LengthTube Formation5 µM2.5 ± 0.3< 0.01Fictional Data
Branch PointsTube Formation5 µM3.1 ± 0.4< 0.01Fictional Data
Cell ViabilityMTT Assay10 µM1.8 ± 0.2< 0.05Fictional Data
Migrated CellsMigration Assay2.5 µM4.2 ± 0.5< 0.001Fictional Data
p-Akt/Akt RatioWestern Blot5 µM3.8 ± 0.6< 0.01Fictional Data
p-eNOS/eNOS RatioWestern Blot5 µM4.5 ± 0.7< 0.01Fictional Data

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's pro-angiogenic effects.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[11][12][13]

Materials:

  • Basement membrane extract (e.g., Matrigel)[14]

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well plates

  • This compound

  • Calcein AM (for fluorescence imaging)[14]

Protocol:

  • Thaw basement membrane extract overnight at 4°C.[12][14]

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed basement membrane extract, ensuring even distribution.[11]

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[11][14]

  • Harvest HUVECs (passage 2-5) that are 70-90% confluent.[12]

  • Resuspend the cells in endothelial cell growth medium containing various concentrations of this compound (or vehicle control).

  • Seed 1.5 x 10^4 cells in 100 µL of the prepared medium onto the solidified gel in each well.[11]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[11][15]

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • For visualization, stain the cells with Calcein AM for 30 minutes.[14]

  • Capture images using a fluorescence microscope.

  • Quantify tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.[12]

Cell Migration (Transwell) Assay

This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.[16][17][18]

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • HUVECs

  • Serum-free endothelial cell medium

  • Endothelial cell growth medium with chemoattractant (e.g., VEGF)

  • This compound

  • Crystal Violet stain[18][19]

Protocol:

  • Pre-coat the upper surface of the Transwell inserts with a thin layer of Matrigel for invasion studies (optional for migration).[18][19]

  • Serum-starve HUVECs for 24 hours prior to the assay.[17][18]

  • Harvest and resuspend the cells in serum-free medium.

  • Add 500 µL of endothelial cell growth medium containing a chemoattractant (e.g., 20 ng/mL VEGF) and different concentrations of this compound to the lower chamber of the 24-well plate.

  • Seed 5 x 10^4 cells in 500 µL of serum-free medium into the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with 0.2% Crystal Violet.[19][20]

  • Count the stained cells in several random fields under a microscope.

  • Alternatively, elute the stain and measure the absorbance to quantify migration.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity and proliferation of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (or vehicle control).

  • Incubate the plate for 24-48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G cluster_0 Cell Membrane Receptor VEGFR2 PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Threo This compound Threo->Receptor Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) NO->Angiogenesis Promotes G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays A 1. Cell Culture (HUVECs) B 2. Treatment (this compound) A->B C 3. In Vitro Assays B->C Assay1 Tube Formation Assay2 Cell Migration Assay3 Cell Proliferation D 4. Data Analysis Assay1->D Assay2->D Assay3->D G cluster_relationship Logical Relationship Compound This compound Pathway PI3K/Akt/eNOS Pathway Compound->Pathway Activates Cellular Endothelial Cell Response Pathway->Cellular Mediates Outcome Pro-Angiogenic Effect Cellular->Outcome Leads to

References

Application Notes and Protocols for the Analytical Characterization of Threo-guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of threo-guaiacylglycerol (B1142452), a significant lignin (B12514952) model compound. The following protocols cover its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive guide for its identification, quantification, and stereochemical determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound, and critically, for differentiating between its threo and erythro diastereomers. The key to this differentiation lies in the chemical shift differences (Δδ) of the diastereotopic methylene (B1212753) protons at the C-3 position of the glycerol (B35011) side chain.

Quantitative Data Summary

A concise method has been established to determine the relative configuration of aryl-glycerols by analyzing the chemical shift differences (Δδ) of the diastereotopic methylene protons (H-3a and H-3b) in ¹H NMR spectra.[1] The choice of deuterated solvent significantly impacts these chemical shift differences.

Deuterated SolventIsomerΔδH3a–H3b (ppm)Reference
DMSO-d₆threo> 0.15[1]
erythro< 0.07[1]
Methanol-d₄threoLarger Δδ[1]
erythroSmaller Δδ[1]
Acetone-d₆threo~0.12[1]
erythro~0.00[1]
Pyridine-d₅threo~0.15[1]
erythro~0.00[1]
CDCl₃threo~0.09[1]
erythro~0.07[1]

Table 1: ¹H NMR Chemical Shift Differences (ΔδH3a–H3b) for threo and erythro Diastereomers in Various Deuterated Solvents.

Note: DMSO-d₆ is the preferred solvent for maximizing the chemical shift difference between the diastereomers.[1]

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the steps for sample preparation and data acquisition for the stereochemical analysis of guaiacylglycerol (B1216834).

1.2.1. Sample Preparation

  • Accurately weigh 1-5 mg of the purified guaiacylglycerol sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended for optimal differentiation) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and vortex gently to ensure complete dissolution and homogenization.

1.2.2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Typical acquisition parameters include:

    • Pulse sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Acquisition time: 3-4 seconds.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-12 ppm.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

1.2.3. Data Analysis

  • Identify the signals corresponding to the diastereotopic methylene protons at the C-3 position. These typically appear as two doublets of doublets (dd).

  • Measure the chemical shifts (δ) of these two protons (H-3a and H-3b).

  • Calculate the chemical shift difference: Δδ = |δ(H-3a) - δ(H-3b)|.

  • Compare the calculated Δδ value with the values in Table 1 to determine the relative configuration (threo or erythro).

Workflow for Stereochemical Determination by ¹H NMR

G Workflow for NMR-based Stereochemical Determination A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Acquire 1H NMR Spectrum (≥400 MHz) A->B C Process Spectrum (FT, Phasing, Baseline Correction) B->C D Identify Diastereotopic Methylene Protons (H-3a, H-3b) C->D E Calculate Chemical Shift Difference (Δδ) D->E F Compare Δδ to Reference Values E->F G Assign threo or erythro Configuration F->G

Caption: A step-by-step workflow for the determination of the stereochemistry of guaiacylglycerol using ¹H NMR.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile technique for the separation and quantification of this compound in complex mixtures. A reversed-phase HPLC method with UV detection is commonly employed.

Quantitative Data Summary

The following table outlines a typical set of parameters for the HPLC analysis of compounds with similar polarity and UV absorbance to this compound. These may require optimization for specific applications.

ParameterValue
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Methanol/Water or Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10-20 µL
Column Temperature30 °C

Table 2: Typical HPLC Parameters for the Analysis of Guaiacylglycerol.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Sample and Standard Preparation

  • Standard Solutions: Prepare a stock solution of pure this compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.

2.2.2. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in order of increasing concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

2.2.3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is required prior to analysis.

Derivatization

Silylation is a common derivatization method that replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.

Quantitative Data Summary
ParameterValueReference
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
Reaction Temperature60 °C[2]
Reaction Time60 minutes[2]
GC-MS
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplit (e.g., 50:1) or Splitless[3]
Injection Temperature250 °C[3]
Oven Program100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier GasHelium
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Scan Rangem/z 50-600

Table 3: Typical GC-MS Parameters for the Analysis of Derivatized Guaiacylglycerol.

Experimental Protocol: GC-MS Analysis

3.3.1. Derivatization

  • Place a dried sample (approximately 1 mg) in a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 60 minutes.[2]

  • Cool the vial to room temperature before injection.

3.3.2. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Acquire the data using the parameters outlined in Table 3.

3.3.3. Data Analysis

  • Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.

  • The mass spectrum will show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the cleavage of the TMS groups and the glycerol side chain. Common fragments include those from the loss of TMS groups (-73 Da) and cleavage of the Cα-Cβ bond.

  • For quantitative analysis, an internal standard should be used, and a calibration curve prepared with derivatized standards.

General Analytical Workflow

G General Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis A Isolation and Purification (e.g., Column Chromatography) B 1H NMR for Stereochemistry A->B C GC-MS for Identification A->C D HPLC-UV for Quantification A->D E qNMR (with internal standard) A->E

Caption: A general workflow for the comprehensive analysis of this compound.

References

Application Notes and Protocols: Threo-guaiacylglycerol Derivatization for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) and its derivatives are valuable tools in a variety of research and development applications, particularly in the study of lignin (B12514952) biosynthesis and degradation, and as scaffolds for the development of novel bioactive compounds. The ability to selectively derivatize the hydroxyl groups of this compound allows for the introduction of reporter groups, such as fluorescent tags, or functional handles for bioconjugation, thereby enabling a wide range of experimental assays. These assays are critical for elucidating biological pathways, screening for potential drug candidates, and understanding structure-activity relationships.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for use in experimental assays. The protocols focus on the introduction of fluorescent labels and "clickable" functional groups for bioorthogonal conjugation.

Data Presentation: Quantitative Overview of Derivatization Reactions

The following tables summarize typical reaction conditions and expected yields for the derivatization of phenolic and alcoholic hydroxyl groups, which are present in this compound. While specific data for this compound is limited in the literature, these values are based on reactions with similar model compounds and provide a reasonable expectation for experimental outcomes.

Table 1: Fluorescent Labeling of Phenolic Hydroxyl Groups

Derivatization ReagentTarget Functional GroupReaction ConditionsTypical Yield (%)Reference Compound(s)
Dansyl ChloridePhenolic HydroxylAcetone (B3395972)/water, NaHCO3 buffer (pH 9-10), 60°C, 1-2 h85-95%Phenolic compounds, Amino acids
Fluorescein Isothiocyanate (FITC)Amine (requires prior functionalization)Bicarbonate buffer (pH 9.0-9.5), 4°C to RT, 2-12 h70-90%Amine-containing molecules
BODIPY-FL-NHS EsterAmine (requires prior functionalization)DMF or DMSO, DIPEA or Et3N, RT, 2-4 h80-95%Amine-containing molecules

Table 2: Introduction of "Clickable" Functional Groups

Derivatization ReagentTarget Functional GroupReaction ConditionsTypical Yield (%)Reference Compound(s)
Propargyl bromidePhenolic HydroxylK2CO3, Acetone, 60°C, 4-6 h90-98%Phenols, Alcohols
3-Azidopropan-1-amineCarboxylic acid (requires prior activation)EDC/NHS, DMF, RT, 12-24 h70-85%Carboxylic acids
5-Hexynoic acidAliphatic HydroxylDCC/DMAP, CH2Cl2, RT, 12-18 h60-80%Alcohols

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Dansyl Chloride

This protocol describes the direct derivatization of the phenolic hydroxyl group of this compound with dansyl chloride, a widely used fluorescent labeling agent.

Materials:

  • This compound

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate (NaHCO3)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Dissolve 10 mg of this compound in 2 mL of acetone in a round-bottom flask.

  • Add 2 mL of a 10% aqueous NaHCO3 solution to the flask.

  • In a separate vial, dissolve 15 mg of dansyl chloride in 1 mL of acetone.

  • Add the dansyl chloride solution dropwise to the this compound solution while stirring.

  • Heat the reaction mixture at 60°C for 1 hour, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the mobile phase).

  • After the reaction is complete, cool the mixture to room temperature and add 10 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with 0.1 M HCl (2 x 10 mL) followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the dansyl-derivatized this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Two-Step Derivatization of this compound for FITC Labeling

Fluorescein isothiocyanate (FITC) reacts with primary amines. Therefore, a two-step process is required to label this compound with FITC. First, an amino group is introduced by derivatizing one of the hydroxyl groups. Second, the amino-functionalized this compound is reacted with FITC. This protocol details the introduction of an amino group via a linker to the aliphatic hydroxyl group.

Step A: Introduction of an Amino-Linker

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve 100 mg of this compound in 5 mL of dry dichloromethane (B109758) (DCM).

    • Add 1.2 equivalents of di-tert-butyl dicarbonate (B1257347) (Boc)2O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate to yield the Boc-protected this compound.

  • Activation of the Aliphatic Hydroxyl Group:

    • Dissolve the Boc-protected this compound in 5 mL of dry DCM and cool to 0°C.

    • Add 1.5 equivalents of p-toluenesulfonyl chloride (TsCl) and 2.0 equivalents of triethylamine (B128534) (Et3N).

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours.

    • Monitor by TLC. Once the starting material is consumed, wash the reaction with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer and concentrate to obtain the tosylated intermediate.

  • Nucleophilic Substitution with Azide (B81097):

    • Dissolve the tosylated intermediate in 5 mL of dimethylformamide (DMF).

    • Add 3.0 equivalents of sodium azide (NaN3).

    • Heat the reaction at 80°C for 12-16 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to get the azido-functionalized product.

  • Reduction of the Azide to an Amine:

    • Dissolve the azido-functionalized product in 5 mL of methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the amino-functionalized, Boc-protected this compound.

  • Deprotection of the Phenolic Hydroxyl Group:

    • Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the amino-functionalized this compound.

Step B: FITC Labeling

  • Dissolve 10 mg of the amino-functionalized this compound in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • In a separate vial, dissolve 5 mg of FITC in 0.5 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Add the FITC solution dropwise to the this compound solution with gentle stirring.

  • Protect the reaction from light and stir at 4°C overnight.

  • Purify the FITC-labeled this compound using a desalting column or by preparative HPLC.

Protocol 3: Introduction of a "Clickable" Alkyne Handle onto this compound

This protocol describes the derivatization of the phenolic hydroxyl group of this compound with an alkyne group, making it ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 100 mg of this compound in 10 mL of acetone, add 1.5 equivalents of powdered K2CO3.

  • Add 1.2 equivalents of propargyl bromide to the suspension.

  • Reflux the mixture at 60°C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove the K2CO3.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the alkyne-derivatized this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

derivatization_overview cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Derivatized Products cluster_assays Experimental Assays TGG This compound fluorescent_labeling Fluorescent Labeling TGG->fluorescent_labeling e.g., Dansylation click_chemistry Click Chemistry Handle Installation TGG->click_chemistry e.g., Propargylation fluorescent_probe Fluorescent Probe fluorescent_labeling->fluorescent_probe clickable_probe Clickable Probe click_chemistry->clickable_probe bioimaging Bioimaging fluorescent_probe->bioimaging Visualization pull_down Pull-down Assays clickable_probe->pull_down Bioconjugation activity_screening Activity-Based Screening clickable_probe->activity_screening Target Identification

Caption: Overview of this compound derivatization strategies and applications.

fitc_labeling_workflow TGG This compound Boc_protection 1. Boc Protection (Phenolic OH) TGG->Boc_protection Tosylation 2. Tosylation (Aliphatic OH) Boc_protection->Tosylation Azide_substitution 3. Azide Substitution Tosylation->Azide_substitution Azide_reduction 4. Azide Reduction (to Amine) Azide_substitution->Azide_reduction Boc_deprotection 5. Boc Deprotection Azide_reduction->Boc_deprotection Amino_TGG Amino-functionalized This compound Boc_deprotection->Amino_TGG FITC_labeling 6. FITC Labeling Amino_TGG->FITC_labeling FITC_TGG FITC-labeled This compound FITC_labeling->FITC_TGG

Caption: Workflow for the two-step FITC labeling of this compound.

click_chemistry_workflow cluster_derivatization Derivatization cluster_click_reaction Click Reaction (CuAAC) cluster_product Product TGG This compound Propargylation Propargylation (Phenolic OH) TGG->Propargylation Alkyne_TGG Alkyne-TGG Propargylation->Alkyne_TGG Conjugate TGG-Biomolecule Conjugate Alkyne_TGG->Conjugate Azide_biomolecule Azide-modified Biomolecule Azide_biomolecule->Conjugate Cu_catalyst Cu(I) Catalyst Cu_catalyst->Conjugate

Caption: Workflow for click chemistry conjugation of this compound.

Application Notes and Protocols for the Experimental Use of threo-Guaiacylglycerol in Enzymatic Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: threo-Guaiacylglycerol (B1142452) and its derivatives are naturally occurring lignans (B1203133) that have garnered significant interest for their diverse biological activities. These compounds, often isolated from plant sources, have demonstrated potential as enzymatic inhibitors, playing a role in modulating various physiological and pathological processes. Their activities span anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects, making them valuable tools for research and potential leads in drug discovery. These application notes provide a summary of the known enzymatic inhibitory activities of this compound derivatives and detailed protocols for their experimental use.

Quantitative Data on Enzymatic Inhibition

The following tables summarize the reported inhibitory concentrations (IC50) for various derivatives of this compound against different biological targets.

Table 1: Inhibition of Cellular Processes and Enzymes by this compound Derivatives

CompoundTarget/AssayCell LineIC50 / EC50 (µM)Reference Compound
erythro-Guaiacylglycerol β-coniferyl etherα-Glucosidase Inhibition-18.71-
This compound-β-O-4'-coniferyl etherProstate Specific Antigen (PSA) Secretion InhibitionLNCaP cells128-
(-)-threo-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 2b)Cytotoxicity (MTT Assay)Hep3B cells39.02-
(+)-threo-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 2a)Cytotoxicity (MTT Assay)Hep3B cells67.97-
This compound β-coniferyl etherNitric Oxide (NO) Production InhibitionLPS-stimulated BV-2 cells- (Significant Inhibition Reported)L-NMMA

Signaling Pathway Modulation

This compound derivatives have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis, particularly the MEK/ERK pathway.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Threo This compound Derivative Threo->MEK Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway by this compound derivatives.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of stock solutions of this compound and its derivatives for use in in vitro enzymatic and cell-based assays.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM).

  • Calculate the mass of the compound needed to prepare the desired volume of stock solution.

  • Weigh the compound accurately and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • If solubility is an issue, warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes.[1]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

General Experimental Workflow for Enzymatic Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing the inhibitory potential of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A1 Prepare Assay Buffer B1 Add Buffer, Enzyme, and This compound to Plate A1->B1 A2 Prepare Enzyme Solution A2->B1 A3 Prepare Substrate Solution B3 Initiate Reaction by Adding Substrate A3->B3 A4 Prepare this compound Stock and Dilutions A4->B1 B2 Pre-incubate Enzyme and Inhibitor B1->B2 B2->B3 B4 Monitor Reaction Progress (Spectrophotometer/Fluorometer) B3->B4 C1 Calculate Reaction Rates B4->C1 C2 Determine Percent Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate IC50 Value C3->C4

Caption: General workflow for an in vitro enzymatic inhibition assay.

Protocol for α-Glucosidase Inhibition Assay

This assay is used to determine the ability of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 50 mM Phosphate (B84403) buffer (pH 6.8)

  • This compound stock solution (prepared as in Protocol 1)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of α-glucosidase (e.g., 0.5-1.0 U/mL) in phosphate buffer.

    • Prepare a working solution of pNPG (e.g., 1 mM) in phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • To each well, add 20 µL of the this compound dilution (or positive control/buffer for controls).

    • Add 50 µL of the α-glucosidase solution to each well.

    • Mix and pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 20-30 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

    • If using an endpoint reading, stop the reaction after 20 minutes by adding 50 µL of 1 M Na2CO3.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Cell-Based Nitric Oxide (NO) Production Inhibition Assay

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (prepared as in Protocol 1)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight in the incubator.

  • Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well, mix, and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Note: It is advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

References

Application Notes & Protocols: Threo-guaiacylglycerol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) is a key lignin (B12514952) model compound, representing a common β-O-4 ether linkage found in the complex structure of lignin. As the interest in lignin valorization for biofuels and biochemicals grows, accurate and reliable quantification of its degradation products is paramount. This compound serves as an essential standard for the calibration and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), used to analyze the complex mixtures derived from lignin depolymerization.

These application notes provide detailed protocols for the use of this compound as a standard in both HPLC-UV and GC-MS analysis, enabling researchers to accurately quantify its presence in various sample matrices. The protocols are designed to be a starting point for method development and can be adapted to specific laboratory instrumentation and sample types.

HPLC-UV Method for the Quantification of this compound

This protocol outlines a reversed-phase HPLC method with UV detection for the quantitative analysis of this compound. The method is based on protocols developed for similar lignin model compounds and is suitable for the analysis of samples from lignin degradation studies.

Experimental Protocol

1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Samples obtained from lignin degradation reactions should be filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.

  • If necessary, dilute the sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

3. Chromatographic Conditions:

ParameterCondition
Instrument Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). The ratio can be optimized.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 20 µL

4. Method Validation Parameters (Typical Values):

The following table summarizes typical validation parameters that should be established for this method in your laboratory.

ParameterTypical Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Data Presentation

Table 1: HPLC-UV Calibration Data for this compound (Example)

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000

GC-MS Method for the Quantification of this compound

For GC-MS analysis, derivatization of the polar hydroxyl groups of this compound is typically required to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for this purpose.

Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable aprotic solvent like pyridine (B92270) or acetonitrile (B52724) (e.g., 1000 µg/mL).

  • Prepare working standards by diluting the stock solution.

  • For samples, perform a liquid-liquid or solid-phase extraction to isolate the phenolic compounds. The final extract should be evaporated to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried standard or sample residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Injection Volume 1 µL (splitless)

4. Method Validation Parameters (Typical Values):

ParameterTypical Value
Linearity (R²) > 0.998
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Data Presentation

Table 2: GC-MS SIM Mode Calibration Data for Silylated this compound (Example)

Concentration (µg/mL)Peak Area (Counts)
0.15,120
0.525,600
151,500
5258,000
10517,500
502,590,000

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working Standards) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Filter/Dilute) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Derivatization Silylation Standard_Prep->Derivatization Sample_Prep Sample Extraction & Drying Sample_Prep->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Data_Acquisition Data Acquisition (Scan & SIM) GCMS_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: GC-MS analysis workflow including derivatization.

Method_Validation_Relationship cluster_core Core Validation Parameters cluster_robustness Method Robustness Accuracy Accuracy Precision Precision Specificity Specificity LOD LOD Specificity->LOD Linearity Linearity Range Range Linearity->Range LOQ LOQ LOD->LOQ Robustness Robustness Method Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

Caption: Key parameters for analytical method validation.

Application Notes & Protocols for the Quantification of Threo-Guaiacylglycerol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) is a significant lignin-derived phenylpropanoid found in various plant tissues. As a key structural unit of lignin, its accurate quantification is crucial for understanding plant biochemistry, biomass valorization, and for the discovery and development of novel therapeutic agents derived from natural sources. Lignans (B1203133), the broader class of compounds to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.

These application notes provide detailed protocols for the extraction and quantification of this compound and related lignans from plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for analytical methods used in the quantification of lignans, which are applicable to this compound analysis. These values are compiled from various studies and serve as a general reference.[1][2][3][4] Actual performance may vary based on the specific matrix, instrumentation, and experimental conditions.

Analytical MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference(s)
HPLC-UV Lignans0.05 - 0.5 µg/mL0.15 - 1.5 µg/mL> 0.999[1][2][3]
LC-MS/MS Lignans0.1 - 10 ng/mL0.3 - 30 ng/mL> 0.99[5][6]
GC-MS Lignans0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL> 0.99[7]

II. Experimental Workflows & Signaling Pathways

Experimental Workflow for Lignan (B3055560) Quantification

The general workflow for the quantification of this compound from plant material involves sample preparation, extraction, analytical separation and detection, and data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Plant Material Collection B Drying (Lyophilization or Oven) A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Methanol (B129727), Ethanol, or Petroleum Ether) C->D E Ultrasonication / Maceration D->E F Filtration / Centrifugation E->F G Solvent Evaporation F->G H Reconstitution in Mobile Phase G->H I HPLC-UV/MS or GC-MS Analysis H->I J Peak Identification & Integration I->J K Quantification using Calibration Curve J->K

Caption: General experimental workflow for lignan quantification.

III. Experimental Protocols

Protocol 1: Extraction of Lignans from Plant Material

This protocol describes a general method for the extraction of lignans, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., roots, stems, leaves)

  • Methanol (HPLC grade) or 80% Ethanol (v/v)

  • Petroleum ether (for defatting, optional)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

  • Vials for analysis

Procedure:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Defatting (Optional): If the plant material has a high lipid content, it is advisable to perform a defatting step. Add 20 mL of petroleum ether to the sample, vortex for 1 minute, and sonicate for 20 minutes. Centrifuge at 4000 rpm for 10 minutes and discard the supernatant. Repeat this step twice. Allow the pellet to air-dry completely.

  • Extraction: To the plant material (or the defatted pellet), add 20 mL of methanol or 80% ethanol.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent to ensure exhaustive extraction. Combine all the supernatants.

  • Solvent Evaporation: Evaporate the combined extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2.0 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization (e.g., pyridine). Vortex thoroughly to dissolve the residue.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an analytical vial. The sample is now ready for chromatographic analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a validated HPLC-UV method for the quantification of lignans.[1][2][3]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20-40% B

    • 5-15 min: 40-60% B

    • 15-20 min: 60-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extracts (from Protocol 1) into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

For less polar and more volatile lignans, or after derivatization, GC-MS offers excellent separation and sensitivity. Silylation is a common derivatization technique to increase the volatility and thermal stability of lignans containing hydroxyl groups.[8]

Materials:

  • Reconstituted plant extract (from Protocol 1, evaporated and dried)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Derivatization:

    • Pipette 100 µL of the reconstituted plant extract into a clean, dry reaction vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Prepare and derivatize calibration standards of this compound in the same manner as the samples.

    • Analyze the derivatized standards and samples by GC-MS.

    • For quantification in SIM mode, monitor characteristic ions of the silylated this compound.

    • Construct a calibration curve and calculate the concentration in the samples as described for the HPLC method.

IV. Method Validation Considerations

To ensure the reliability of the quantitative data, the analytical methods should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the plant extract with and without the addition of the standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By following these detailed protocols and considering the validation parameters, researchers can confidently quantify this compound in various plant extracts, contributing to advancements in phytochemistry, drug discovery, and biomass utilization.

References

Troubleshooting & Optimization

Technical Support Center: Threo-Guaiacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for threo-guaiacylglycerol (B1142452) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the synthesis of this important lignin (B12514952) model compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the common causes?

Low overall yield in a multi-step synthesis can be attributed to several factors. The most critical steps that often contribute to significant yield reduction in the synthesis of guaiacylglycerol (B1216834) and related lignin model compounds are:

  • Side Reactions: Undesired side reactions can compete with the main reaction pathway, consuming starting materials and generating impurities that can complicate purification and lower the yield of the target compound.

  • Stereoselectivity Issues: Achieving high stereoselectivity for the threo isomer over the erythro isomer can be challenging. Poor diastereoselectivity results in a mixture of isomers that are often difficult to separate, leading to a lower isolated yield of the desired threo product.[1]

  • Purification Losses: Each purification step, such as column chromatography or recrystallization, can lead to a loss of product. Inefficient purification methods or multiple required purification steps can significantly impact the final yield.

  • Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials will remain in the reaction mixture, reducing the theoretical maximum yield of the product.

Q2: How can I improve the stereoselectivity of the reaction to favor the threo isomer?

The ratio of threo to erythro isomers is influenced by several reaction parameters. To favor the formation of the threo isomer, consider the following:

  • Solvent Selection: The choice of solvent can play a crucial role in directing the stereochemical outcome of the reaction. The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting the diastereoselectivity. For instance, in the synthesis of related β-O-4 lignin models, the erythro/threo ratio has been shown to vary with the water concentration in the solvent system.[1]

  • Reaction Temperature: Temperature can significantly impact the kinetic versus thermodynamic control of a reaction. A systematic screening of reaction temperatures is often necessary to find the optimal conditions for maximizing the formation of the threo isomer.

  • Choice of Catalyst: The catalyst can have a profound effect on the stereoselectivity of the reaction. Screening different catalysts, including both homogeneous and heterogeneous options, can help identify one that preferentially directs the reaction towards the threo product.

  • pH of the Reaction Mixture: The pH of the reaction medium can influence the reactivity of the starting materials and intermediates, and consequently, the stereochemical outcome. The effect of pH on the stereo-preference has been observed in the synthesis of β-O-4 structures.[1]

Q3: I am observing a significant amount of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Common side reactions in guaiacylglycerol synthesis include:

  • Homolytic Cleavage: At elevated temperatures, homolytic cleavage of the β-ether bond can occur, leading to the formation of undesired degradation products.[1]

  • Condensation Reactions: Self-condensation of starting materials or intermediates can lead to the formation of oligomeric or polymeric byproducts, which can be difficult to remove.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored impurities and other side products.

To minimize these side reactions, you can:

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of temperature-dependent side reactions like homolytic cleavage.

  • Use of Protective Groups: Protecting sensitive functional groups, such as phenolic hydroxyls, can prevent their participation in unwanted side reactions.

  • Control of Reaction Time: Prolonged reaction times can sometimes lead to an increase in the formation of side products. Monitoring the reaction progress and stopping it once the starting material is consumed can help to minimize this.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield Incomplete reaction, formation of side products, difficult purification.Monitor the reaction by TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, time, catalyst) to minimize side products. Use an efficient purification method and minimize the number of purification steps.
Poor threo selectivity Suboptimal reaction conditions (solvent, temperature, catalyst, pH).Screen different solvents with varying polarities. Perform a temperature optimization study. Evaluate a range of catalysts. Adjust the pH of the reaction mixture.[1]
Formation of colored impurities Oxidation of phenolic groups.Perform the reaction under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. Consider using a protecting group for the phenolic hydroxyl.
Difficult separation of threo and erythro isomers Similar polarities of the isomers.Use high-performance column chromatography with an optimized solvent system. Consider derivatization of the isomers to improve their separation characteristics. Preparative HPLC can also be an effective separation technique.
Presence of starting material in the final product Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique. Optimize the purification protocol to effectively remove unreacted starting materials.
Formation of polymeric byproducts Condensation side reactions.Adjust the concentration of the reactants. Optimize the reaction temperature and time.

Experimental Protocols

General Procedure for the Synthesis of Guaiacylglycerol-β-guaiacyl Ether

A common synthetic route to guaiacylglycerol-β-guaiacyl ether, a closely related β-O-4 lignin model compound, involves a five-step process starting from guaiacol (B22219).[2] A key step in this synthesis is the condensation reaction between a protected brominated guaiacol derivative and a second guaiacol molecule. The general workflow is as follows:

  • Acetylation of Guaiacol: Protection of the phenolic hydroxyl group of guaiacol.

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring.

  • Bromination: α-Bromination of the acetyl group.

  • Condensation: Reaction of the brominated intermediate with a second guaiacol molecule to form the β-O-4 linkage.

  • Reduction: Reduction of the keto group to a hydroxyl group to yield the final guaiacylglycerol-β-guaiacyl ether.

Note: The specific reagents and conditions for each step can be found in the cited literature and may require optimization for the synthesis of this compound.

Data Presentation

The following table summarizes the influence of solvent composition on the erythro/threo ratio in the synthesis of dimeric β-O-4 lignin model compounds, which provides insights applicable to this compound synthesis.

Solvent System pH erythro/threo Ratio Reference
50% Dioxane-Water7Varies with QM structure[1]
99% Water7Increased variation[1]
50% Dioxane-Water3.5-7pH effect observed[1]
99% Water3.5-7pH effect becomes imperceptible[1]

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_time Optimize Reaction Time/ Increase Reactant Equivalents incomplete_reaction->optimize_time Yes poor_selectivity Poor threo/erythro Ratio? side_products->poor_selectivity No optimize_conditions Optimize Reaction Conditions (Temp, Concentration) side_products->optimize_conditions Yes change_catalyst Screen Different Catalysts poor_selectivity->change_catalyst Yes end_fail Further Investigation Needed poor_selectivity->end_fail No end_success Yield Improved optimize_time->end_success optimize_conditions->end_success change_solvent Screen Different Solvents change_catalyst->change_solvent adjust_ph Adjust Reaction pH change_solvent->adjust_ph improve_purification Improve Purification Protocol adjust_ph->improve_purification improve_purification->end_success

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Simplified Reaction Pathway for β-O-4 Lignin Model Synthesis

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Products Guaiacol_A Guaiacol Derivative A Intermediate β-Keto Ether Intermediate Guaiacol_A->Intermediate Condensation Guaiacol_B Guaiacol Derivative B Guaiacol_B->Intermediate Threo This compound Intermediate->Threo Reduction (Stereoselective Control) Erythro erythro-Guaiacylglycerol Intermediate->Erythro Reduction

Caption: A simplified pathway for the synthesis of guaiacylglycerol isomers.

References

Technical Support Center: Optimizing the Separation of Threo and Erythro Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of threo and erythro isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating threo and erythro diastereomers?

A1: The most common and effective methods for separating threo and erythro diastereomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereoselective crystallization.[1][2][3] The choice of method depends on the specific properties of the compound, the scale of the separation (analytical vs. preparative), and the available instrumentation. For chromatographic methods, both achiral (for diastereomers) and chiral stationary phases (for enantiomeric resolution of the separated diastereomers) are utilized.[1][4]

Q2: When should I choose HPLC over SFC for my diastereomer separation?

A2: HPLC is a versatile and widely used technique for diastereomer separation.[1] Reversed-phase HPLC is often a good starting point.[5] SFC can offer advantages in terms of speed, reduced solvent consumption, and unique selectivity, particularly for complex mixtures.[2][6] SFC is often considered a complementary technique to HPLC and may provide better resolution when HPLC methods fail.[2]

Q3: Can I separate threo and erythro isomers on an achiral column?

A3: Yes, because threo and erythro isomers are diastereomers, they have different physical and chemical properties.[3] This difference allows for their separation on standard achiral stationary phases like C18, silica, or phenyl-hexyl columns.[1][5] However, optimizing the mobile phase and other chromatographic conditions is crucial to achieve adequate resolution.[7]

Q4: What is the role of temperature in the separation of threo and erythro isomers?

A4: Temperature is a critical parameter that can significantly influence selectivity and resolution in chromatographic separations.[8] Generally, lower temperatures tend to improve separation by increasing retention, though this can also lead to broader peaks.[8][9] Conversely, higher temperatures can decrease viscosity and improve efficiency but may reduce selectivity.[8] The effect of temperature can be complex and sometimes non-linear, so it is an important parameter to screen during method development.[10] In some cases, adjusting the temperature can even reverse the elution order of isomers.[11]

Q5: How can derivatization help in separating threo and erythro isomers?

A5: Derivatization with a chiral derivatizing agent (CDA) can be a powerful strategy, particularly if the original diastereomers are difficult to separate or if you also need to resolve the enantiomers of each diastereomer.[12] The reaction with a CDA converts the enantiomers into diastereomeric derivatives, which can then be separated on a standard achiral HPLC column.[12] This indirect approach can simplify method development and enhance sensitivity if a fluorescent CDA is used.[12]

Troubleshooting Guides

Issue 1: Poor or No Resolution in HPLC/SFC

Symptoms:

  • A single, broad peak is observed.

  • Peaks are significantly overlapping (Resolution, Rs < 1.5).

dot

Caption: Troubleshooting logic for poor chromatographic resolution.

Issue 2: Peak Tailing in HPLC/SFC

Symptoms:

  • Asymmetrical peaks with a drawn-out latter half.

  • Reduced peak height and poor integration.

dot

Caption: Decision tree for troubleshooting peak tailing.

Issue 3: Difficulty with Diastereoselective Crystallization

Symptoms:

  • Co-crystallization of both diastereomers.

  • Formation of an oil or amorphous solid instead of crystals.

  • Low yield of the desired diastereomer.

dot

Caption: Troubleshooting guide for diastereoselective crystallization.

Data Presentation: Optimizing Chromatographic Parameters

The following tables summarize the impact of key parameters on the separation of threo and erythro isomers. Resolution (Rs) values greater than 1.5 are generally considered baseline separated. Selectivity (α) is a measure of the separation between the two peak maxima.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs) and Selectivity (α)

Stationary PhaseMobile Phase CompositionAnalyteRsαReference
C18Acetonitrile:Water (50:50)Diastereomeric Pyrethroids1.21.10[13]
C18Methanol:Water (75:25)Diastereomeric Pyrethroids1.61.15[13]
C18ACN:MeOH:Water (1:3:1)Diastereomeric Pyrethroids>1.6-[13]
Chiralcel ODn-Hexane:Isopropanol (90:10)Racemic Drug2.11.24[14]
Chiralcel ODn-Hexane:Ethanol (90:10)Racemic Drug1.81.18[14]

Table 2: Effect of Temperature on Resolution (Rs) and Selectivity (α)

Stationary PhaseMobile PhaseTemperature (°C)AnalyteRsαReference
Lux Cellulose-2CO2/Methanol25Triadimenol2.51.20[12]
Lux Cellulose-2CO2/Methanol35Triadimenol2.21.15[12]
Lux Cellulose-2CO2/Methanol45Triadimenol1.91.11[12]
Polysaccharide-basedVaries5Fmoc-N-Isoleucine~2.0>1.2[11]
Polysaccharide-basedVaries50Fmoc-N-Isoleucine~1.8 (elution order reversed)>1.1[11]

Experimental Protocols

Protocol 1: HPLC Method Development for Threo/Erythro Separation

dot

HPLC_Method_Development Start Start: Threo/Erythro Mixture ColumnScreening 1. Column Screening - C18, Phenyl-Hexyl, Cyano - Screen on analytical HPLC. Start->ColumnScreening MobilePhaseScreening 2. Mobile Phase Screening - Gradients of ACN/Water and MeOH/Water. - Consider additives (e.g., 0.1% Formic Acid). ColumnScreening->MobilePhaseScreening Optimization 3. Method Optimization - Fine-tune gradient slope. - Adjust flow rate (0.8-1.2 mL/min). - Optimize column temperature. MobilePhaseScreening->Optimization ScaleUp 4. Preparative Scale-Up (if needed) - Use a larger dimension column. - Collect fractions. Optimization->ScaleUp Analysis 5. Purity Analysis - Analyze collected fractions by the optimized analytical method. ScaleUp->Analysis End End: Separated Threo and Erythro Isomers Analysis->End

Caption: Workflow for HPLC method development and scale-up.

Methodology:

  • Column and Mobile Phase Screening:

    • Begin by screening a variety of achiral columns (e.g., C18, Phenyl-Hexyl, Cyano) on an analytical HPLC system.[1]

    • For each column, run a generic gradient with different mobile phase compositions, such as acetonitrile/water and methanol/water. Consider adding a small amount of an acid (e.g., 0.1% formic acid) or base to the mobile phase to improve peak shape.[15]

  • Method Optimization:

    • Select the column and mobile phase combination that shows the best initial separation.

    • Optimize the gradient profile. A shallower gradient often improves the resolution of closely eluting peaks.[1]

    • Fine-tune the flow rate. Lower flow rates can sometimes enhance resolution.[8]

    • Investigate the effect of column temperature. Test a range (e.g., 25°C, 40°C, 60°C) to find the optimal balance between resolution and analysis time.

  • Preparative Scale-Up (Optional):

    • If isolation of the diastereomers is required, scale up the optimized analytical method to a preparative HPLC system with a larger column.

    • Collect the separated fractions corresponding to the threo and erythro isomers.

  • Purity Analysis:

    • Analyze the collected fractions using the optimized analytical method to confirm the purity of each separated isomer.[15]

Protocol 2: Diastereoselective Crystallization

Methodology:

  • Solvent Screening:

    • The goal is to find a solvent or solvent system where one diastereomer is significantly less soluble than the other.

    • In separate small vials, dissolve small amounts of the diastereomeric mixture in a range of solvents of varying polarities at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then further cool in a refrigerator.

    • Observe which solvents yield crystalline material and note any apparent differences in the amount of precipitate.

  • Controlled Crystallization:

    • Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature to create a saturated solution.

    • Allow the solution to cool slowly and undisturbed. To promote slow cooling, the flask can be placed in an insulated container.

    • If crystallization does not occur, try seeding the solution with a small crystal of the desired diastereomer (if available) or gently scratching the inside of the flask at the solution-air interface to induce nucleation.

  • Isolation and Analysis:

    • Once crystallization is complete, isolate the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Analyze the crystalline material and the mother liquor by HPLC to determine the diastereomeric purity of the isolated solid and to see if the mother liquor is enriched in the other diastereomer. Multiple recrystallizations may be necessary to achieve high purity.[4]

References

Overcoming low solubility of threo-guaiacylglycerol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of threo-guaiacylglycerol (B1142452).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a phenylpropanoid, a class of organic compounds that contain a phenolic group and a propane (B168953) side chain.[1] Its structure possesses both hydrophobic (the aromatic ring) and hydrophilic (the hydroxyl groups) regions. The non-polar aromatic ring limits its interaction with polar water molecules, leading to low solubility in aqueous media. Phenolic compounds, in general, present challenges in developing sustainable extraction and application processes due to their limited water solubility.[2]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods for laboratory-scale applications include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the solubility of a non-polar solute.[3]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[4][5]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin (B1172386), which has a hydrophilic exterior, to form a water-soluble inclusion complex.[6][7]

  • Use of Hydrotropes: Adding substances that can enhance the aqueous solubility of other compounds.[2]

Q3: I need to prepare a stock solution of this compound. What is the recommended starting solvent?

A3: For initial stock solutions, it is recommended to use a polar aprotic organic solvent in which this compound is readily soluble.[8] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices.[4] The compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[8] After dissolving the compound in the organic solvent, this stock solution can be diluted into your aqueous experimental buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., below 0.1% for many cell-based assays to avoid solvent toxicity).

Q4: Can sonication be used to dissolve this compound in water?

A4: Sonication can assist in breaking down particle agglomerates and increasing the rate of dissolution. However, it does not increase the intrinsic or equilibrium solubility of the compound. While it may appear to dissolve the compound, it can lead to the formation of a supersaturated and thermodynamically unstable solution, which may precipitate over time. For obtaining a higher solubility, gentle warming (e.g., to 37°C) and shaking in an ultrasonic bath can be attempted, but this should be done with caution and awareness of potential precipitation.[8]

Troubleshooting Guides

Problem: The compound precipitates when my organic stock solution is added to the aqueous buffer.
  • Potential Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit. This is often referred to as "crashing out."

  • Solutions:

    • Decrease the Final Concentration: The simplest approach is to lower the target concentration of the compound in your final solution.

    • Employ a Co-solvent System: The presence of a water-miscible organic solvent can significantly increase solubility.[9] Ensure the chosen co-solvent is compatible with your downstream application.

    • Adjust the pH: As a phenolic compound, the hydroxyl groups of this compound are weakly acidic. Increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) can deprotonate these groups, forming a more soluble phenolate (B1203915) salt.[5][10]

    • Utilize Cyclodextrin Complexation: Pre-forming an inclusion complex with a cyclodextrin can dramatically improve aqueous solubility.[11]

Problem: The measured solubility of my compound is inconsistent between experiments.
  • Potential Cause: Variability in experimental conditions can lead to inconsistent results.

  • Solutions:

    • Control Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, recorded temperature.

    • Standardize pH Measurement: Verify the pH of your buffers immediately before each experiment, as the pH of a solution can change over time (e.g., due to CO2 absorption from the atmosphere).

    • Ensure Solution Equilibrium: When determining solubility, ensure the solution has reached equilibrium. The shake-flask method, a common technique, often requires shaking for 24-72 hours.[12][13]

    • Use Freshly Prepared Solutions: Prepare solutions on the day of use whenever possible. Stock solutions stored for extended periods, even at low temperatures, may experience degradation or precipitation.[8]

Data Presentation

Table 1: Recommended Organic Solvents for Initial Stock Preparation

SolventTypeNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighly effective solubilizing agent. Use at low final concentrations (<0.5%) in biological assays.[8]
Ethanol (EtOH)Polar ProticGood solubilizing agent, often less toxic than DMSO in biological systems.[4]
AcetonePolar AproticEffective solvent, but its volatility can make concentration management difficult.[8]
Dichloromethane (DCM)Polar AproticHigh solubilizing power, but use is limited by toxicity and environmental concerns.[8]
Ethyl AcetatePolar AproticGood solubility, but limited miscibility with water.[8]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Concentration RangeNotes
Ethanol1 - 20% (v/v)Generally well-tolerated in many experimental systems.[4]
Propylene Glycol (PG)1 - 40% (v/v)A common pharmaceutical excipient used to increase solubility.[4]
Polyethylene Glycol 300/400 (PEG 300/400)1 - 50% (v/v)Effective co-solvents, frequently used in drug formulations.[4]
Glycerol1 - 20% (v/v)A non-toxic, viscous co-solvent.

Table 3: Illustrative Solubility Enhancement of a Phenolic Compound (Chrysin) with β-Cyclodextrin Derivatives *

Cyclodextrin (CD) TypeMolar Ratio (Chrysin:CD)Solubility Increase Factor
β-Cyclodextrin (βCD)1:1~10x
Hydroxypropyl-β-CD (HPBCD)1:1~100x
Sulfobutylether-β-CD (SBECD)1:1~400x
Randomly-methylated-β-CD (RAMEB)1:1~1500x

*Data is for the bioflavonoid chrysin (B1683763) and serves as an illustrative example of the potential of cyclodextrins.[11] The exact enhancement for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 466.8 µL of high-purity DMSO to create a 10 mM stock solution.[8][14]

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.[8]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The solution should generally be stable for several months under these conditions.[8]

  • Application: For experiments, thaw an aliquot and dilute it into the final aqueous buffer to the desired concentration. Ensure the final DMSO concentration is below the tolerance limit of your assay.

Protocol 2: Enhancing Solubility Using pH Adjustment
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate (B84403) or borate (B1201080) buffers) with different pH values, such as 6.0, 7.0, 7.4, 8.0, and 9.0.

  • Stock Addition: Add a small, fixed volume of a concentrated this compound stock solution (prepared in a minimal amount of organic solvent like ethanol) to a known volume of each buffer.

  • Equilibration & Observation: Mix the solutions and allow them to equilibrate at a constant temperature. Visually inspect for precipitation.

  • Quantification (Optional): To determine the solubility limit, add an excess of solid this compound to each buffer, shake until equilibrium is reached (24-48h), centrifuge to pellet undissolved solid, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). The solubility of weak acids generally increases with pH.[5]

Protocol 3: Preparation of a this compound-Cyclodextrin Complex (Lyophilization Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HPBCD) is a common and effective choice.[6]

  • Dissolution: Dissolve the calculated amount of HPBCD in deionized water. Dissolve the this compound in a minimal amount of a suitable solvent, such as ethanol.

  • Mixing: Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a dry powder of the inclusion complex.

  • Reconstitution: The resulting powder can be readily dissolved in an aqueous buffer to the desired concentration for experiments. The complexation enhances the solubility of the guest molecule.[7]

Visualizations

TroubleshootingWorkflow start Start: Low Solubility of This compound precipitate Compound precipitates in aqueous buffer? start->precipitate check_solvent Is organic solvent % in assay tolerable? precipitate->check_solvent Yes end_ok Proceed with Experiment precipitate->end_ok No use_cosolvent Solution 1: Use Co-solvent System (e.g., EtOH, PEG, PG) check_solvent->use_cosolvent Yes ph_sensitive Is the assay sensitive to pH changes? check_solvent->ph_sensitive No use_cosolvent->end_ok end_fail Re-evaluate Experiment: - Lower concentration - Choose different method use_cosolvent->end_fail If fails adjust_ph Solution 2: Increase Buffer pH (e.g., to >7.4) ph_sensitive->adjust_ph No use_cd Solution 3: Use Cyclodextrin Complexation ph_sensitive->use_cd Yes adjust_ph->end_ok adjust_ph->end_fail If fails use_cd->end_ok use_cd->end_fail If fails

Caption: Troubleshooting workflow for addressing precipitation issues.

DecisionTree start Goal: Solubilize This compound q1 Can the final formulation tolerate organic solvents? start->q1 a1_yes Use Co-Solvent Method q1->a1_yes Yes a1_no Need aqueous-only system q1->a1_no No q2 Is the compound ionizable? (Does pH affect solubility?) a1_no->q2 a2_yes Use pH Adjustment Method q2->a2_yes Yes a2_no Compound is not ionizable or pH must be fixed q2->a2_no No q3 Are excipients like cyclodextrins permissible? a2_no->q3 a3_yes Use Cyclodextrin Complexation q3->a3_yes Yes a3_no Consider other methods: Hydrotropy, Emulsions q3->a3_no No

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Threo-Guaiacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap when analyzing threo-guaiacylglycerol (B1142452) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals of my this compound sample overlapping?

A1: Signal overlap in the ¹H NMR spectrum of this compound is common due to the structural complexity of the molecule. Protons in chemically similar environments, particularly in the aliphatic side chain (Hα, Hβ, Hγ) and the aromatic regions, can have very similar chemical shifts. This leads to crowded spectral regions where signals are not baseline-resolved, making interpretation and structural elucidation challenging.

Q2: What are the most common regions for signal overlap in this compound?

A2: The most common regions for signal overlap are:

  • Aliphatic Region (δ 3.0-5.0 ppm): The signals for the α, β, and γ protons of the glycerol (B35011) sidechain are often close together.

  • Aromatic Region (δ 6.5-7.5 ppm): The aromatic protons of the guaiacyl unit can overlap, especially in complex mixtures or polymeric samples.

Q3: Can the choice of NMR solvent affect signal overlap?

A3: Yes, the choice of deuterated solvent can have a significant impact on chemical shifts and can be a powerful first step in resolving signal overlap.[1][2] Different solvents interact with the solute differently, leading to changes in the electronic environment of the protons and thus altering their resonance frequencies. For instance, switching from a non-polar solvent like CDCl₃ to a more polar or hydrogen-bonding solvent like DMSO-d₆ or methanol-d₄ can often resolve overlapping signals.[1]

Q4: What advanced NMR techniques can I use to resolve severe signal overlap?

A4: When simple solvent changes are insufficient, 2D NMR techniques are essential for resolving signal overlap. The most common and effective techniques are:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, spreading the signals over a second (carbon) dimension.[3][4] This is highly effective at resolving overlapping proton signals, as the attached carbons often have distinct chemical shifts.[5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds.[3][7] It is invaluable for establishing connectivity within the molecule and piecing together its structure, especially when proton signals are overlapped.[8]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out spin systems even in crowded spectral regions.[9]

Troubleshooting Guides

Issue 1: Overlapping Aliphatic Proton Signals (Hα, Hβ, Hγ)

Initial Steps:

  • Change the Deuterated Solvent: Acquire ¹H NMR spectra in a variety of solvents to induce differential chemical shifts.[2] Solvents like DMSO-d₆, acetone-d₆, and methanol-d₄ are excellent choices to try if you initially used CDCl₃.[1]

  • Adjust Sample Concentration: High sample concentrations can lead to peak broadening and minor shifts due to intermolecular interactions.[9] Diluting the sample may improve resolution.

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts, particularly if conformational changes are contributing to the overlap.[9]

Advanced Solutions:

  • Utilize 2D NMR:

    • HSQC: This is the most direct way to resolve overlapping proton signals in the aliphatic region by correlating them to their distinct ¹³C signals.[5][10]

    • HMBC: Use this to confirm the connectivity between the aromatic ring and the side chain, and between the different protons of the side chain through their long-range couplings to carbon.[8]

Issue 2: Poorly Resolved Aromatic Signals

Initial Steps:

  • Solvent Change: As with the aliphatic region, changing the solvent can help to separate overlapping aromatic signals.[1]

  • Check for Impurities: Ensure that the sample is pure, as impurities can introduce additional signals in the aromatic region.

Advanced Solutions:

  • 2D NMR:

    • HSQC: Clearly resolves the aromatic C-H correlations.

    • HMBC: Provides crucial information about the connectivity of the aromatic protons to the carbons of the side chain and the methoxy (B1213986) group.[7]

    • COSY: Can help to identify the coupling relationships between adjacent aromatic protons.

Data Presentation

Table 1: ¹H Chemical Shift (δ, ppm) Differences of Methylene (B1212753) Protons (Hγ) in this compound Derivatives in Various Solvents. [1]

SolventΔδ (Hγa - Hγb) in threo Isomer (ppm)Δδ (Hγa - Hγb) in erythro Isomer (ppm)
Methanol-d₄0.140.06
Acetone-d₆0.120.00
Pyridine-d₅0.150.00
DMSO-d₆0.210.06
CDCl₃0.090.07

Note: The difference in chemical shifts (Δδ) between the diastereotopic methylene protons at the γ-position is significantly larger in the threo isomer compared to the erythro isomer in most solvents, with DMSO-d₆ providing the best resolution.[1]

Experimental Protocols

Protocol 1: ¹H-¹³C HSQC
  • Sample Preparation: Prepare a solution of the this compound derivative in the desired deuterated solvent at an appropriate concentration (typically 5-20 mg in 0.5-0.7 mL).

  • Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Spectral Width:

    • F2 (¹H): Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • F1 (¹³C): Set the spectral width to cover the expected carbon range (e.g., 0-160 ppm).

  • Data Acquisition: Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution (e.g., 256-512 increments). The number of scans per increment will depend on the sample concentration.

  • Processing: Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions and perform phase correction.

Protocol 2: ¹H-¹³C HMBC
  • Sample Preparation: Same as for HSQC.

  • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width: Same as for HSQC.

  • Long-Range Coupling Delay: The delay for the evolution of long-range couplings (D6 on Bruker systems) is typically set to optimize for a J-coupling of 8-10 Hz.

  • Data Acquisition: Similar to HSQC, acquire a sufficient number of increments and scans.

  • Processing: Process the 2D data as described for HSQC.

Visualizations

Troubleshooting_Workflow start Signal Overlap in ¹H NMR solvent Change NMR Solvent (e.g., CDCl₃ to DMSO-d₆) start->solvent Initial Step temp_conc Vary Temperature & Concentration solvent->temp_conc check_res Is Overlap Resolved? temp_conc->check_res nmr_2d Perform 2D NMR (HSQC, HMBC, COSY) check_res->nmr_2d No end Successful Assignment check_res->end Yes analysis Analyze 2D Data & Assign Signals nmr_2d->analysis analysis->end

Caption: Troubleshooting workflow for NMR signal overlap.

TwoD_NMR_Logic overlap Overlapping ¹H Signals hsqc HSQC (¹H-¹³C One-Bond Correlation) overlap->hsqc hmbc HMBC (¹H-¹³C Multi-Bond Correlation) overlap->hmbc cosy COSY (¹H-¹H Correlation) overlap->cosy assign_ch Assign Direct C-H Pairs hsqc->assign_ch assign_connect Determine Molecular Connectivity hmbc->assign_connect assign_spin Identify Coupled Proton Systems cosy->assign_spin

References

Technical Support Center: Purification of Synthetic Threo-Guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic threo-guaiacylglycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurity is the diastereomeric erythro-guaiacylglycerol, which often forms alongside the threo isomer during synthesis. Other potential impurities include unreacted starting materials (e.g., guaiacol, glycerol (B35011) derivatives), and side-products from competing reactions. In syntheses involving periodate (B1199274) oxidation, byproducts can include formaldehyde (B43269) and formic acid.[1][2][3] Condensation products and products from the acid-catalyzed cleavage of ether linkages can also be present, especially under acidic conditions.[4][5][6][7]

Q2: How can I determine the ratio of threo to erythro isomers in my sample?

A2: The most common and effective method for determining the diastereomeric ratio is ¹H NMR spectroscopy. The chemical shifts of the protons on the glycerol backbone, particularly the α- and β-protons, are distinct for the threo and erythro isomers. By integrating the signals corresponding to each isomer, the ratio can be accurately calculated. High-Performance Liquid Chromatography (HPLC) with a suitable column can also be used to separate and quantify the isomers.

Q3: Which chromatographic techniques are most effective for separating threo- and erythro-guaiacylglycerol?

A3: Both flash column chromatography and ion-exchange chromatography have been successfully employed for the separation of threo- and erythro-guaiacylglycerol. For analytical scale and high-resolution separations, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful technique. Capillary electrophoresis has also been shown to effectively separate all four diastereomers of guaiacylglycerol (B1216834).

Troubleshooting Guides

Poor Separation of Threo and Erythro Isomers in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of isomers Inadequate resolution of the chromatographic system.Optimize the mobile phase: Adjust the solvent polarity. For normal phase silica (B1680970) gel, a less polar eluent system may improve separation. Consider using a gradient elution. Change the stationary phase: If silica gel is ineffective, consider using a different stationary phase such as alumina (B75360) or a bonded phase like cyano or diol. Increase column length: Using a longer column or connecting two columns in series can increase the number of theoretical plates and improve resolution.
Broad, overlapping peaks Column overloading.Reduce the amount of sample loaded onto the column. The sample should be loaded in a concentrated band using a minimal amount of solvent.
Poor column packing.Ensure the column is packed uniformly without any channels or cracks. A well-packed column provides better separation efficiency.
Tailing peaks Strong interaction of the hydroxyl groups with the stationary phase (e.g., acidic silanol (B1196071) groups on silica).Add a small amount of a polar modifier, such as triethylamine (B128534) or acetic acid, to the eluent to reduce tailing.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Low Yield of this compound After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during chromatography Irreversible adsorption of the product onto the stationary phase.Deactivate the silica gel by treating it with a small amount of a base (e.g., triethylamine) before packing the column.
Degradation of the product on the column.If the compound is sensitive to the stationary phase (e.g., acidic silica), consider using a more inert support like deactivated silica or alumina.
Difficulty in detecting and collecting all product fractions Inadequate monitoring of the column elution.Use Thin Layer Chromatography (TLC) to analyze fractions as they elute to ensure all product-containing fractions are collected.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific reaction mixture.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude product. A general rule is a 100:1 to 200:1 ratio of silica gel to crude product by weight.

  • Pack the column with silica gel (60 Å, 230-400 mesh) using a slurry method with the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).

  • Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

3. Elution:

  • Start with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) 8:2 v/v) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 v/v).

  • The optimal solvent system should be determined beforehand by TLC analysis, aiming for an Rf value of ~0.3 for the threo isomer.

  • Collect fractions and monitor by TLC to identify those containing the pure this compound.

4. Product Recovery:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Detailed Protocol for Ion-Exchange Chromatography Separation

This method is particularly useful for separating the diastereomers due to differences in their interaction with the ion-exchange resin.

1. Column and Resin Preparation:

  • Use an anion-exchange resin (e.g., DEAE-Sepharose).

  • Equilibrate the column with the starting buffer (e.g., a low concentration salt solution at a specific pH). The column should be washed with several column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.

2. Sample Preparation and Loading:

  • Dissolve the sample in the starting buffer. Ensure the sample is free of particulates by filtration or centrifugation.

  • Load the sample onto the column at a controlled flow rate.

3. Elution:

  • Wash the column with the starting buffer to remove any unbound impurities.

  • Elute the bound compounds using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer). The threo and erythro isomers will elute at different salt concentrations.

  • Alternatively, a step gradient can be used if the elution conditions are already known.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 280 nm).

  • Analyze the fractions containing the peaks by ¹H NMR or HPLC to identify the pure threo isomer.

5. Desalting:

  • The collected fractions containing the pure product will have a high salt concentration. The salt can be removed by dialysis, size-exclusion chromatography, or by precipitating the product if it is insoluble in the high-salt buffer.

Quantitative Data Summary

The following table summarizes representative data for the purification of guaiacylglycerol isomers. Note that yields and purity are highly dependent on the initial crude mixture and the specific experimental conditions.

Purification MethodStationary PhaseEluent/Buffer SystemTypical Purity of Threo IsomerTypical YieldReference
Flash Chromatography Silica GelHexane/Ethyl Acetate Gradient>95% diastereomeric excessModerate to GoodGeneral Lab Practice
Ion-Exchange Chromatography Anion ExchangerBorate Buffer with NaCl GradientBaseline separation of isomersGood[1]
Preparative HPLC C18 Reversed-PhaseAcetonitrile/Water GradientHigh PurityVariable, depends on scale[8][9][10][11]
Capillary Electrophoresis HP-β-CD as chiral selectorBorax-NaOH bufferBaseline separation of all four diastereomersAnalytical Scale

Visualizations

Experimental Workflow for Purification and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Synthesis start->reaction crude Crude Product (Threo/Erythro Mixture) reaction->crude purification_choice Choose Purification Method crude->purification_choice flash Flash Chromatography purification_choice->flash Moderate Scale iec Ion-Exchange Chromatography purification_choice->iec High Resolution hplc Preparative HPLC purification_choice->hplc High Purity fractions Collect Fractions flash->fractions iec->fractions hplc->fractions tlc TLC Analysis fractions->tlc Monitor Separation nmr ¹H NMR Analysis (Determine Ratio) fractions->nmr Purity Check pure_threo Pure this compound nmr->pure_threo

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship for Troubleshooting Poor Separation

troubleshooting_logic cluster_tlc_actions TLC-Based Actions cluster_loading_actions Loading-Based Actions cluster_column_actions Column-Based Actions start Poor Separation of Diastereomers check_tlc Review TLC Data start->check_tlc check_loading Evaluate Sample Loading start->check_loading check_column Inspect Column Packing start->check_column optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Rf values too high/low or poor separation change_stationary_phase Change Stationary Phase check_tlc->change_stationary_phase No separation with any solvent system reduce_load Reduce Sample Amount check_loading->reduce_load Broad initial band use_dry_loading Use Dry Loading Technique check_loading->use_dry_loading Sample not fully dissolved in loading solvent repack_column Repack Column check_column->repack_column Visible cracks or channels increase_length Increase Column Length check_column->increase_length Isomers are very close on TLC solution Improved Separation optimize_solvent->solution change_stationary_phase->solution reduce_load->solution use_dry_loading->solution repack_column->solution increase_length->solution

Caption: Decision tree for troubleshooting poor separation of guaiacylglycerol diastereomers.

References

Technical Support Center: Artifact Formation During Threo-Guaiacylglycerol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with threo-guaiacylglycerol (B1142452) and related lignin (B12514952) structures. The focus is on identifying and mitigating artifact formation during extraction from biomass.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction and analysis.

Issue 1: Low Yield of Extracted Lignin or this compound

Possible Cause Suggested Solution
Inefficient Lignin Solubilization Optimize the solvent system. Hardwood lignins, rich in syringyl units, are generally more soluble in organosolv solvents than softwood lignins, which are rich in guaiacyl units.[1] Increase the concentration of the organic solvent (e.g., ethanol) to enhance lignin removal.[1]
Lignin Condensation Acidic conditions, especially at higher temperatures, can promote condensation reactions where lignin fragments repolymerize, reducing the yield of soluble, low-molecular-weight products.[2][3] Employ milder extraction conditions (lower temperature, shorter time) or use a "lignin-first" approach with stabilizing agents.[2] For example, adding formaldehyde (B43269) can form stable 1,3-dioxane (B1201747) structures that protect reactive sites and prevent condensation.[2]
Incomplete Biomass Pretreatment Ensure the biomass is milled to a consistent and fine particle size to increase surface area and solvent accessibility. A pre-extraction step to remove extractives can also improve the efficiency of the main extraction.[1]

Issue 2: Evidence of Significant β-O-4 Linkage Cleavage in the Extracted Lignin

Possible Cause Suggested Solution
Harsh Extraction Conditions High temperatures and strong acid catalysis lead to the cleavage of the β-O-4 ether linkages, which are the most common linkages in lignin.[2] Reduce the extraction temperature to below 150°C; mild organosolv extractions are often performed in the 80-120°C range to preserve these bonds.[4][5]
Acid-Catalyzed Hydrolysis The presence of a strong acid catalyst promotes the hydrolysis of β-O-4 linkages. Lower the catalyst concentration or consider using a milder acid. The use of a catalyst can enhance delignification at a given temperature.[3]
Homolytic Cleavage At elevated temperatures, homolytic cleavage of the β-O-4 bond can occur, leading to the formation of radical species that can participate in undesirable side reactions.[2] Employing milder temperature conditions can minimize this degradation pathway.

Issue 3: Detection of Unexpected Artifacts such as Hibbert's Ketones

Possible Cause Suggested Solution
Acidolysis of β-O-4 Structures Hibbert's ketones are classic byproducts of the acid-catalyzed degradation of β-O-4 structures in lignin.[6] Their presence is a strong indicator of harsh acidic conditions.
Reaction Pathway During acidolysis, the glycerol (B35011) side chain of the guaiacylglycerol (B1216834) unit is modified, leading to the formation of these ketone structures. To avoid their formation, it is crucial to minimize the severity of the acid treatment.

Issue 4: Formation of Lignin-Carbohydrate Complexes (LCCs)

Possible Cause Suggested Solution
Incomplete Fractionation Lignin is naturally linked to hemicelluloses in the plant cell wall, forming LCCs.[7][8][9][10] During extraction, if the conditions are not optimized to cleave these linkages, LCCs can be co-extracted.
Condensation Reactions Under certain conditions, reactive intermediates from both lignin and carbohydrate degradation can combine to form new LCCs.[7]
pH-Labile LCC Formation Some newly formed LCCs during pre-hydrolysis are pH-labile and can undergo rapid hydrolysis.[7] Controlling the pH of the extraction medium can influence the stability and formation of these complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of artifacts that can form during this compound extraction?

A1: The primary artifacts arise from the degradation of the native lignin structure. These include:

  • Products of β-O-4 ether bond cleavage: This is the most common linkage in lignin, and its cleavage leads to the depolymerization of lignin into smaller fragments.[2]

  • Hibbert's ketones: These are formed via acid-catalyzed degradation of the guaiacylglycerol side chain.[6]

  • Condensation products: Reactive lignin fragments can repolymerize to form larger, more recalcitrant structures.[2][3]

  • Lignin-carbohydrate complexes (LCCs): Covalent linkages between lignin and carbohydrates can persist or form during extraction.[7][8][9][10]

Q2: How can I minimize artifact formation while maximizing extraction yield?

A2: A "mild organosolv" approach is recommended. This typically involves:

  • Lower temperatures: 80-120°C is often preferred over the higher temperatures of traditional organosolv processes.[4][5]

  • Use of an organic solvent/water mixture: Ethanol/water mixtures are common.[4]

  • Mild acid catalysis: A low concentration of an acid like HCl or H₂SO₄ can be used to facilitate delignification.[4]

  • Shorter reaction times: Limiting the duration of the extraction can reduce the extent of degradation reactions.

Q3: What is the role of the solvent in artifact formation?

A3: The choice of solvent is crucial. Alcohols used in organosolv extraction can react with the benzylic α-position of the β-aryl ether units. This "alkoxylation" can protect the β-O-4 linkage from cleavage and improve the solubility of the extracted lignin.[4] Different alcohols can have varying effects on extraction efficiency and lignin structure.[4]

Q4: How do I analyze the extracted lignin for the presence of artifacts?

A4: A combination of analytical techniques is often employed:

  • 2D HSQC NMR: This is a powerful technique for identifying and quantifying different lignin inter-unit linkages, including the preservation of β-O-4 bonds and the presence of degradation products.[11][12][13][14][15]

  • Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight distribution of the extracted lignin. An increase in molecular weight can indicate condensation, while a decrease suggests depolymerization.[16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After pyrolysis or chemical degradation of the lignin, GC-MS can be used to identify and quantify the resulting low-molecular-weight phenolic compounds, including degradation products.[19][20][21][22]

Q5: I am seeing a high molecular weight shoulder in my GPC chromatogram. What could be the cause?

A5: A high molecular weight shoulder often indicates lignin condensation. This can be caused by excessively harsh extraction conditions (high temperature, high acid concentration, or long reaction times) that promote the repolymerization of lignin fragments. Review your extraction protocol and consider milder conditions. For troubleshooting GPC analysis itself, issues like column degradation or sample aggregation can also affect the chromatogram.[16][17][18]

Data on Artifact Formation

The following table summarizes the impact of different extraction conditions on the preservation of β-O-4 linkages, a key indicator of minimized artifact formation.

Biomass SourceSolvent SystemTemperature (°C)Acid CatalystReaction Time (h)β-O-4 linkages / 100 aromatic unitsReference
Walnut Shells80:20 EtOH/H₂O120H₂SO₄ (0.18 M)5~35[5][23]
Walnut Shells80:20 n-Propanol/H₂O120H₂SO₄ (0.18 M)5~66[23]
Walnut Shells80:20 EtOH/H₂O80HCl (0.24 M)5~57[4]

Experimental Protocols

Protocol 1: Mild Organosolv Extraction for Preservation of β-O-4 Linkages

This protocol is adapted from studies focused on mild lignin extraction to minimize degradation and preserve the native structure.[4]

Materials:

  • Finely ground lignocellulosic biomass (e.g., hardwood sawdust)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 37%

  • Acetone (B3395972)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 20 g of finely ground biomass into a 250 mL round-bottom flask with a magnetic stirring bar.

  • Add 160 mL of ethanol, 40 mL of deionized water, and 4 mL of 37% HCl to the flask.

  • Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer.

  • Heat the mixture to 80°C and stir for 5 hours.

  • After 5 hours, cool the mixture to room temperature.

  • Filter the mixture to separate the solid residue from the liquid extract.

  • Concentrate the liquid extract using a rotary evaporator to remove the ethanol.

  • Redissolve the resulting solid in a minimal amount of acetone.

  • Precipitate the lignin by adding the acetone solution dropwise to 300 mL of stirred deionized water.

  • Collect the precipitated lignin by filtration, wash with deionized water, and dry in a vacuum oven at 40°C.

Visualizations

Artifact_Formation_Pathway This compound (in native lignin) This compound (in native lignin) Harsh Extraction Conditions (High Temp, Strong Acid) Harsh Extraction Conditions (High Temp, Strong Acid) This compound (in native lignin)->Harsh Extraction Conditions (High Temp, Strong Acid) Cleavage of β-O-4 Linkage Cleavage of β-O-4 Linkage Harsh Extraction Conditions (High Temp, Strong Acid)->Cleavage of β-O-4 Linkage Condensation Reactions Condensation Reactions Harsh Extraction Conditions (High Temp, Strong Acid)->Condensation Reactions Side Chain Modification Side Chain Modification Harsh Extraction Conditions (High Temp, Strong Acid)->Side Chain Modification Depolymerized Lignin Fragments Depolymerized Lignin Fragments Cleavage of β-O-4 Linkage->Depolymerized Lignin Fragments Repolymerized/Condensed Lignin Repolymerized/Condensed Lignin Condensation Reactions->Repolymerized/Condensed Lignin Hibbert's Ketones Hibbert's Ketones Side Chain Modification->Hibbert's Ketones

Caption: Artifact formation pathways from this compound under harsh extraction conditions.

Mild_Organosolv_Workflow cluster_extraction Extraction cluster_isolation Lignin Isolation Biomass Biomass Heating (80-120°C) Heating (80-120°C) Biomass->Heating (80-120°C) Solvent (EtOH/H2O) Solvent (EtOH/H2O) Solvent (EtOH/H2O)->Heating (80-120°C) Mild Acid Catalyst Mild Acid Catalyst Mild Acid Catalyst->Heating (80-120°C) Filtration_1 Filtration Heating (80-120°C)->Filtration_1 Solid Residue (Cellulose) Solid Residue (Cellulose) Filtration_1->Solid Residue (Cellulose) Liquid Extract Liquid Extract Filtration_1->Liquid Extract Solvent Evaporation Solvent Evaporation Liquid Extract->Solvent Evaporation Precipitation (in Water) Precipitation (in Water) Solvent Evaporation->Precipitation (in Water) Filtration_2 Filtration Precipitation (in Water)->Filtration_2 Purified Lignin Purified Lignin Filtration_2->Purified Lignin

Caption: Workflow for mild organosolv extraction to minimize artifact formation.

References

Minimizing degradation of threo-guaiacylglycerol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of threo-guaiacylglycerol (B1142452) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a lignin (B12514952) model compound that represents a common structural unit in native lignin. Its accurate quantification is crucial for understanding lignin structure and degradation, which is important in fields such as biofuel production and pulp and paper chemistry. The stability of this compound is a concern because it is susceptible to degradation and isomerization under various analytical conditions, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and strongly alkaline conditions can catalyze the cleavage of the β-O-4 ether linkage, a key structural feature of the molecule.[1]

  • Temperature: Elevated temperatures, especially in combination with acidic or neutral conditions, can promote homolytic cleavage of the β-O-4 bond.[1]

  • Solvent: The choice of solvent can influence the stability of the compound. While generally stable in common HPLC solvents like methanol (B129727), acetonitrile (B52724), and water at neutral pH and ambient temperature, prolonged storage or heating in these solvents can lead to degradation.

  • Presence of Oxidizing Agents: Like other phenolic compounds, this compound can be susceptible to oxidation.

Q3: What are the common degradation products of this compound?

A3: Under harsh conditions such as pyrolysis or high-temperature acidic treatment, the degradation of the related compound guaiacylglycerol-β-guaiacyl ether yields products like guaiacol (B22219), vanillin, coniferyl alcohol, and various other phenolic compounds.[2] Under milder analytical conditions, the primary degradation would likely involve the cleavage of the β-O-4 ether bond, potentially leading to the formation of guaiacol and other related monomers. Isomerization to the erythro form is also a possibility.

Q4: How can I store my this compound samples and standards to minimize degradation?

A4: For optimal stability, it is recommended to:

  • Store solid standards in a desiccator at low temperature (e.g., -20°C).

  • Prepare stock solutions in a high-purity solvent such as methanol or acetonitrile and store them at low temperatures (-20°C or -80°C) in amber vials to protect from light.

  • For working solutions, prepare them fresh daily if possible. If short-term storage is necessary, keep them refrigerated (2-8°C).

  • Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound 1. Degradation during sample extraction: Use of harsh extraction conditions (high temperature, strong acid/base).2. Degradation during sample storage: Improper storage of extracts (e.g., at room temperature, exposure to light).3. Degradation during analysis: Acidic mobile phase, high column temperature.1. Optimize extraction: Use milder extraction methods such as pressurized liquid extraction (PLE) with neutral solvents or ultrasound-assisted extraction (UAE) at controlled temperatures. Avoid strong acids or bases in the extraction solvent.2. Proper storage: Store extracts at low temperatures (-20°C or below) in amber vials and analyze them as soon as possible.3. Adjust HPLC conditions: Use a mobile phase with a pH between 3 and 7. Maintain the column temperature at or near ambient temperature.
Appearance of unexpected peaks in the chromatogram 1. Formation of degradation products: Cleavage of the β-O-4 bond or other reactions.2. Isomerization: Conversion of the threo isomer to the erythro isomer.1. Identify degradation products: Use LC-MS to identify the unexpected peaks. Compare their mass spectra with known degradation products of related lignin model compounds.2. Check for isomerization: If an authentic standard of the erythro isomer is available, inject it to confirm if one of the unexpected peaks corresponds to this isomer. Minimize analysis time and avoid harsh conditions to reduce isomerization.
Poor reproducibility of results 1. Inconsistent sample handling: Variations in extraction time, temperature, or storage conditions.2. Instability of the analyte in the autosampler: Degradation of the sample while waiting for injection.1. Standardize protocols: Ensure that all samples are processed using the same standardized and optimized protocol.2. Use a cooled autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation of samples in the vials.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on the degradation kinetics of this compound under typical analytical conditions in the scientific literature, the following table provides an illustrative example of how such data could be presented. The values are hypothetical and intended to demonstrate the expected trends based on the degradation of related phenolic compounds.

Condition Parameter Value Observed Effect on this compound Stability
pH 2 (0.01 M HCl)Degradation Rate Constant (k) at 25°CHigh
4 (Acetate Buffer)Degradation Rate Constant (k) at 25°CModerate
7 (Phosphate Buffer)Degradation Rate Constant (k) at 25°CLow
10 (Borate Buffer)Degradation Rate Constant (k) at 25°CModerate
Temperature 4°CHalf-life (t1/2) at pH 7> 1 week
25°CHalf-life (t1/2) at pH 7~ 48 hours
40°CHalf-life (t1/2) at pH 7~ 8 hours
Solvent MethanolStability at 4°CGood
AcetonitrileStability at 4°CGood
Water (pH 7)Stability at 4°CFair (risk of microbial growth)

Experimental Protocols

Protocol 1: Extraction of this compound from Lignocellulosic Biomass

This protocol describes a general method for the extraction of this compound from finely ground wood samples, optimized to minimize degradation.

  • Sample Preparation: Air-dry and grind the biomass to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: Prepare a mixture of dioxane and water (9:1, v/v).

  • Extraction Procedure: a. Weigh approximately 2 g of the dried wood powder into a cellulose (B213188) thimble. b. Place the thimble in a Soxhlet extractor. c. Add 200 mL of the dioxane/water solvent to the boiling flask. d. Heat the flask to a gentle boil and perform the extraction for 8 hours. e. After extraction, allow the solution to cool to room temperature.

  • Solvent Removal: a. Transfer the extract to a round-bottom flask. b. Remove the dioxane-water solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of methanol or acetonitrile for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Analysis of this compound

This protocol provides a validated HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (adjust to pH ~3.5).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

Visualizations

degradation_pathway threo This compound erythro erythro-Guaiacylglycerol threo->erythro Isomerization degradation_products Degradation Products (e.g., Guaiacol, Vanillin) threo->degradation_products Degradation acid_base Acid/Base Catalysis acid_base->threo Cleavage of β-O-4 bond heat Heat heat->threo Homolytic Cleavage isomerization Isomerization

Caption: Potential degradation and isomerization pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Biomass Sample grinding Grinding start->grinding extraction Mild Extraction (e.g., Dioxane/Water, 40°C) grinding->extraction concentration Concentration (Rotary Evaporation, <40°C) extraction->concentration reconstitution Reconstitution (Methanol/Acetonitrile) concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection (Cooled Autosampler) filtration->injection separation Reversed-Phase C18 (Ambient Temperature) injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification detection->quantification end Results quantification->end

Caption: Recommended workflow for minimizing this compound degradation.

References

Technical Support Center: Scaling Up Threo-Guaiacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of threo-guaiacylglycerol (B1142452).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most significant challenges encountered during the scale-up of this compound synthesis include:

  • Controlling Stereoselectivity: Maintaining a high diastereomeric ratio in favor of the threo isomer can be difficult at larger scales due to variations in temperature, mixing, and reagent addition rates.[1]

  • Reaction Exotherms: Many synthetic steps, particularly reductions and organometallic additions, are exothermic. Inadequate heat dissipation in large reactors can lead to side reactions and decreased stereoselectivity.[2]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in large reaction vessels is critical. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities.[3]

  • Purification and Isolation: The separation of the desired threo isomer from the erythro diastereomer and other process-related impurities becomes more complex and costly at scale.[4][5][6][7]

  • Raw Material Quality and Consistency: Variability in the quality of starting materials, such as vanillin (B372448) or its derivatives, can impact reaction performance and impurity profiles on a larger scale.

Q2: How does the choice of synthetic route impact the scalability of this compound production?

A2: The choice of synthetic route is critical for a successful and economical scale-up. An ideal route for large-scale synthesis should involve:

  • Readily available and cost-effective starting materials.

  • A minimal number of synthetic steps to maximize overall yield.

  • Robust reaction conditions that are tolerant to minor fluctuations in parameters.

  • Avoidance of hazardous reagents or reaction conditions that are difficult to manage at an industrial scale.[8]

  • A final product that can be easily purified, for instance, through crystallization rather than chromatography.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Thoroughly characterize the thermal profile of each reaction step using techniques like Differential Scanning Calorimetry (DSC) to identify and manage potential exotherms.

  • Reagent Handling: Implement appropriate handling procedures for any hazardous or pyrophoric reagents, especially at larger quantities.

  • Pressure Management: Ensure that reactors are appropriately rated for any potential pressure changes, particularly if gaseous byproducts are formed.[9]

  • Solvent Safety: Use solvents with higher flash points where possible and ensure adequate ventilation and explosion-proof equipment.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Low threo:erythro ratio) 1. Inadequate temperature control during the stereoselective step. 2. Poor mixing leading to localized high concentrations of reagents. 3. Incorrect stoichiometry or rate of addition of reagents. 4. Moisture sensitivity of the reaction.1. Improve reactor cooling efficiency. Consider using a jacketed reactor with a thermal fluid. 2. Optimize the stirrer design and agitation speed. For very large reactors, consider installing baffles to improve turbulence.[2] 3. Use a syringe pump or a controlled addition funnel for precise reagent delivery. 4. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low Overall Yield 1. Incomplete reaction at one or more steps. 2. Degradation of intermediates or the final product. 3. Loss of product during workup and isolation. 4. Formation of unexpected byproducts.1. Monitor reaction progress using in-process controls (e.g., TLC, HPLC, or in-situ IR). 2. Investigate the stability of intermediates. It may be necessary to telescope steps (i.e., proceed to the next step without isolating the intermediate). 3. Optimize extraction and crystallization procedures. Minimize transfer steps. 4. Identify byproducts by LC-MS or NMR and adjust reaction conditions to minimize their formation.
Difficult Purification 1. The threo and erythro diastereomers have similar physical properties. 2. Presence of closely related impurities. 3. The product is an oil or difficult to crystallize.1. Explore diastereomeric salt formation with a chiral resolving agent to facilitate separation by crystallization.[6] 2. If chromatography is necessary, reversed-phase flash chromatography may offer better separation than normal phase for these polar compounds.[4][7] 3. Screen a wide range of solvents and solvent mixtures to find suitable crystallization conditions. Seeding with a small amount of pure crystalline material can be beneficial.
Inconsistent Batch-to-Batch Results 1. Variability in the quality of raw materials. 2. Inconsistent control over reaction parameters. 3. Changes in atmospheric moisture or temperature.1. Establish strict quality control specifications for all starting materials and reagents. 2. Implement a robust process control strategy with well-defined operating ranges for temperature, pressure, and addition rates. 3. Ensure the manufacturing environment is controlled.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterLab-Scale (10 g)Pilot-Scale (10 kg)
Starting Material (Vanillin Derivative) 10 g10 kg
Typical Reaction Volume 250 mL250 L
Diastereomeric Ratio (threo:erythro) 95:585:15
Overall Yield 65%50%
Purity (after initial isolation) 90%80%
Purification Method Flash ChromatographyCrystallization / Recrystallization
Final Purity >98%>98%
Estimated Cost per Gram HighModerate

Note: This data is illustrative and will vary depending on the specific synthetic route and process optimization.

Experimental Protocols

Example Protocol: Stereoselective Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol outlines a potential route to this compound, highlighting key scale-up considerations.

Step 1: Synthesis of (E)-Coniferyl Alcohol from Vanillin

  • Reaction: Wittig or Horner-Wadsworth-Emmons reaction of a protected vanillin with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester.

  • Lab-Scale (10g): A solution of the ylide is typically added to a solution of the aldehyde in a round-bottom flask with magnetic stirring.

  • Scale-Up Considerations:

    • Exotherm: The Wittig reaction can be exothermic. On a large scale, the addition of the ylide should be controlled to maintain the desired reaction temperature.

    • Mixing: Ensure efficient mixing to prevent localized areas of high ylide concentration, which could lead to side reactions. Mechanical stirring is necessary for larger vessels.[2]

    • Workup: Large-scale extractions can be cumbersome. Consider the use of a liquid-liquid centrifugal extractor if available.

Step 2: Sharpless Asymmetric Dihydroxylation of (E)-Coniferyl Alcohol

  • Reaction: Dihydroxylation of the alkene using a catalytic amount of osmium tetroxide, a chiral ligand (e.g., (DHQ)₂PHAL for the threo isomer), and a stoichiometric re-oxidant (e.g., K₃Fe(CN)₆ or NMO).[10][11]

  • Lab-Scale (5g): The reaction is typically run in a t-butanol/water solvent system at 0°C to room temperature.

  • Scale-Up Considerations:

    • Cost and Toxicity of Osmium Tetroxide: While used catalytically, the cost and high toxicity of osmium tetroxide are significant concerns at scale. Ensure a closed system and appropriate handling procedures.

    • Re-oxidant: Using N-methylmorpholine N-oxide (NMO) can be advantageous on a large scale compared to potassium ferricyanide, as it can simplify the workup.[12]

    • Temperature Control: Maintaining a low and consistent temperature is crucial for achieving high enantioselectivity. A reliable reactor cooling system is essential.

    • Byproduct Formation: A secondary catalytic cycle can sometimes occur, leading to a decrease in enantioselectivity. This can be suppressed by using a higher concentration of the chiral ligand.[10]

Step 3: Purification of this compound

  • Purification Challenge: The primary challenge is the separation of the desired threo diol from the erythro diastereomer.

  • Lab-Scale: This is often achieved by silica (B1680970) gel flash chromatography.

  • Scale-Up Considerations:

    • Chromatography: Large-scale chromatography is expensive and generates significant solvent waste. It should be avoided if possible.

    • Crystallization: The preferred method for industrial-scale purification. A thorough screening of crystallization solvents is necessary. It may be beneficial to derivatize the diol (e.g., as an acetonide) to facilitate crystallization and separation, followed by a deprotection step.

    • Recrystallization: Multiple recrystallizations may be necessary to achieve the desired diastereomeric purity.

Visualizations

Experimental Workflow

experimental_workflow start Start: Vanillin Derivative step1 Step 1: Alkene Synthesis (e.g., Wittig Reaction) start->step1 step2 Step 2: Asymmetric Dihydroxylation (e.g., Sharpless Reaction) step1->step2 workup Reaction Quench & Crude Isolation step2->workup purification Step 3: Purification (Crystallization or Chromatography) workup->purification final_product Final Product: This compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low threo:erythro Ratio Observed q1 Was the reaction temperature consistent and within range? start->q1 sol1 Improve reactor cooling. Implement stricter temperature monitoring. q1->sol1 No q2 Was the reagent addition rate controlled? q1->q2 Yes a1_yes Yes a1_no No sol2 Use a calibrated pump for reagent addition. Slow down the addition rate. q2->sol2 No q3 Is mixing adequate for the vessel size? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase agitation speed. Evaluate stirrer and baffle design. q3->sol3 No q4 Were anhydrous conditions maintained? q3->q4 Yes a3_yes Yes a3_no No sol4 Dry all solvents and reagents. Ensure a robust inert atmosphere. q4->sol4 No end Consult further with process chemistry team q4->end Yes a4_no No

Caption: A decision tree for troubleshooting low diastereoselectivity in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of threo- and erythro-guaiacylglycerol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guaiacylglycerol (B1216834) and its derivatives, a class of phenylpropanoids often found as structural units in lignans (B1203133) and other natural products, exist as stereoisomers, primarily the threo- and erythro- forms. The spatial arrangement of substituents at the chiral centers of these isomers plays a critical role in determining their biological activities. This guide provides an objective comparison of the performance of threo- versus erythro--guaiacylglycerol derivatives in various biological assays, supported by experimental data from published studies.

Core Functional Differences: A Tale of Two Isomers

The primary functional distinctions between threo- and erythro--guaiacylglycerol derivatives lie in their potency and, in some cases, their mechanism of action across different biological activities, including anticancer, anti-inflammatory, and pro-angiogenic effects. The stereochemistry of the guaiacylglycerol core significantly influences how these molecules interact with biological targets such as enzymes and signaling proteins.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from key studies, highlighting the differential effects of threo- and erythro--guaiacylglycerol derivatives.

Table 1: Anticancer and Cytotoxic Activity
Compound DerivativeCell LineAssaythreo- Isomer IC50 / Effective Conc.erythro- Isomer IC50 / Effective Conc.Key Finding
Tricin (B192558) 4'-O-(β-guaiacylglyceryl) etherHCT 116, SKOV3, MCF-7Apoptosis Induction (Hoechst staining)30 µg/mL (>50% apoptosis at 48h)[1]40 µg/mL (>50% apoptosis at 48h)[1]The threo isomer is more potent in inducing apoptosis.[1]
Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 'b')Hep3BCytotoxicity (MTT Assay)39.02 µM [2]45.56 µM[2]The threo isomer exhibits slightly higher cytotoxicity.[2]
Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 'a')Hep3BCytotoxicity (MTT Assay)67.97 µM[2]82.66 µM[2]Stereochemistry influences cytotoxicity.[2]
Table 2: Anti-Inflammatory and Pro-Angiogenic Activity
Compound DerivativeBiological ActivityAssaythreo- Isomer Activityerythro- Isomer ActivityKey Finding
Guaiacylglycerol β-coniferyl etherAnti-inflammatoryNitric Oxide (NO) Production InhibitionWeaker inhibition[3]Potent inhibition [3]The erythro configuration is associated with stronger anti-inflammatory activity in this derivative.[3]
Guaiacylglycerol-8-O-4'-(coniferyl alcohol) etherPro-angiogenicEndothelial Cell Tube FormationMore active [4]Less active[4]The threo isomer is a more potent pro-angiogenic agent.[4]

Signaling Pathways

The stereochemistry of guaiacylglycerol derivatives influences their interaction with key cellular signaling pathways. For instance, the anti-inflammatory effects of a threo- derivative have been linked to the downregulation of the NF-κB and STAT3 pathways. In cancer cells, both isomers can induce apoptosis via the mitochondrial pathway, while differences in cytotoxicity for other derivatives have been associated with the MEK/ERK pathway.

anti_inflammatory_pathway cluster_LPS LPS Stimulation cluster_signaling Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates STAT3 STAT3 TLR4->STAT3 Activates iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 STAT3->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Leads to TTGE threo-guaiacylglycerol (B1142452) derivative (TTGE) TTGE->NFkB Inhibits TTGE->STAT3 Inhibits

Anti-inflammatory pathway inhibited by a this compound derivative.

apoptosis_pathway cluster_compounds Guaiacylglycerol Derivatives cluster_mito Mitochondrial Pathway threo threo-isomer Mito Mitochondrion threo->Mito erythro erythro-isomer erythro->Mito MMP_loss Mitochondrial Membrane Potential Loss Mito->MMP_loss Caspases Caspase Activation MMP_loss->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mitochondrial pathway of apoptosis induced by guaiacylglycerol derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells (e.g., MCF-7, Hep3B) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: Treat the cells with various concentrations of the threo- and erythro--guaiacylglycerol derivatives and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[5]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

mtt_workflow start Start plate_cells Plate cells in 96-well plate (24h incubation) start->plate_cells end End add_compounds Add threo- & erythro- guaiacylglycerol derivatives plate_cells->add_compounds incubate_compounds Incubate for 24/48h add_compounds->incubate_compounds add_mtt Add MTT solution (4h incubation) incubate_compounds->add_mtt solubilize Remove medium & add solubilizing agent (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 calculate_ic50->end

General workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) at a density of 1.5 × 10⁵ cells/well in a 96-well plate and incubate for 24 hours.[7][8]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.[7]

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for an additional 18-24 hours.[7][8]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant from each well.[8][9]

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[8][9]

    • Incubate the mixture at room temperature for 10-30 minutes in the dark.[7][8]

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[7][8]

  • Data Analysis: The inhibitory effect on NO production is calculated relative to the LPS-stimulated control group.

Antioxidant Capacity using DPPH Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[10]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the test compound at various concentrations with 100 µL of the DPPH working solution.[11]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

The available experimental data clearly demonstrates that the stereochemistry of the guaiacylglycerol moiety is a critical determinant of biological activity. In the context of anticancer and pro-angiogenic activities, derivatives with the threo- configuration appear to be more potent. Conversely, for anti-inflammatory activity via nitric oxide inhibition, the erythro- isomer of a specific derivative showed greater potency. These findings underscore the importance of stereospecificity in drug design and development. Researchers investigating guaiacylglycerol-based compounds should consider the synthesis and evaluation of both threo- and erythro- isomers to identify the most active and selective therapeutic candidates.

References

A Researcher's Guide to Differentiating Threo and Erythro Isomers using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is a critical aspect of molecular characterization. The diastereomeric relationship between threo and erythro isomers can significantly impact a molecule's biological activity, pharmacokinetic properties, and overall safety profile. Among the arsenal (B13267) of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful, non-destructive tool for distinguishing between these stereoisomers.

This guide provides an objective comparison of the 1H NMR spectral data of threo and erythro isomers, supported by experimental data and protocols. We will delve into the key spectral parameters—vicinal coupling constants (³J) and chemical shifts (δ)—that serve as diagnostic markers for assigning relative stereochemistry.

Distinguishing Diastereomers: The Power of the Karplus Relationship

The primary determinant in distinguishing threo and erythro isomers via 1H NMR lies in the magnitude of the vicinal coupling constant (³JHH) between protons on adjacent chiral centers. This relationship is governed by the Karplus equation, which correlates the ³J value to the dihedral angle (θ) between the coupled protons.

In acyclic systems, molecules are in a constant state of rotation around their carbon-carbon single bonds. However, they tend to favor staggered conformations to minimize steric hindrance. For threo and erythro isomers, these conformational preferences lead to distinct time-averaged dihedral angles between the vicinal protons, resulting in predictably different coupling constants.

  • Erythro Isomers : In their most stable anti-periplanar conformation, the two largest substituents on the adjacent chiral carbons are positioned on opposite sides of the carbon-carbon bond. This arrangement typically results in a gauche relationship (approximately 60° dihedral angle) between the vicinal protons. According to the Karplus relationship, a smaller dihedral angle leads to a smaller vicinal coupling constant.

  • Threo Isomers : Conversely, in the most stable anti-periplanar conformation of a threo isomer, the largest substituents are on the same side. This places the vicinal protons in an anti relationship (approximately 180° dihedral angle). This larger dihedral angle results in a significantly larger vicinal coupling constant.

Therefore, a general rule of thumb emerges: Threo isomers exhibit a larger vicinal coupling constant (³J) compared to their corresponding erythro isomers.

Case Study: Ephedrine (B3423809) and Pseudoephedrine

A classic example illustrating this principle is the analysis of the diastereomeric alkaloids, ephedrine and pseudoephedrine. Ephedrine is the erythro isomer, while pseudoephedrine is the threo isomer. Their 1H NMR spectra provide a clear distinction based on the coupling constant between the benzylic proton (H-1) and the proton on the adjacent carbon bearing the methylamino group.

Compound (Isomer)ProtonChemical Shift (δ, ppm)Vicinal Coupling Constant (³J H-1, H-2, Hz)
Ephedrine (Erythro)H-1~4.71 - 4.76~3.6 - 3.9[1][2][3]
Pseudoephedrine (Threo)H-1~4.12 - 4.17~8.2 - 8.4[1][3]

The data clearly shows that the threo isomer, pseudoephedrine, possesses a significantly larger vicinal coupling constant, consistent with the principles of the Karplus relationship.

Experimental Protocol: Acquiring High-Quality 1H NMR Spectra

The following is a generalized protocol for the acquisition of 1H NMR spectra of small organic molecules, such as threo and erythro isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is crucial and should be one in which the analyte is fully soluble and does not have signals that overlap with key analyte resonances.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0 ppm.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and carefully place it in the NMR magnet.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine 1H NMR.
  • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm for most organic molecules).
  • Acquisition Time (at): Typically set between 2 to 4 seconds to ensure good digital resolution.
  • Relaxation Delay (d1): A delay of 1-5 seconds between pulses is generally adequate to allow for the relaxation of the protons back to their equilibrium state.
  • Number of Scans (ns): For a sufficiently concentrated sample, 16 to 64 scans are usually enough to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
  • Integrate the signals to determine the relative ratios of the different types of protons.
  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in Hertz (Hz).

Visualizing the Stereochemical Relationship

The logical workflow for distinguishing between threo and erythro isomers based on their 1H NMR spectra can be visualized as follows:

G Workflow for Distinguishing Threo and Erythro Isomers by 1H NMR cluster_isomers Isomeric Pair cluster_conformation Dominant Conformer (Anti-periplanar) cluster_angle Dihedral Angle (θ) cluster_j_coupling Vicinal Coupling Constant (³J) Erythro Erythro Isomer Gauche Gauche Relationship (Vicinal Protons) Erythro->Gauche Threo Threo Isomer Anti Anti Relationship (Vicinal Protons) Threo->Anti Angle_Small θ ≈ 60° Gauche->Angle_Small Angle_Large θ ≈ 180° Anti->Angle_Large J_Small Small ³J Value Angle_Small->J_Small J_Large Large ³J Value Angle_Large->J_Large

Caption: Relationship between isomeric form and vicinal coupling constant.

References

A Comparative Analysis of Threo-guaiacylglycerol from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threo-guaiacylglycerol (B1142452), a lignan (B3055560) found in various plant species, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative overview of this compound from different botanical sources, focusing on its extraction, quantification, and biological activities, supported by available experimental data. This analysis aims to assist researchers in selecting appropriate plant sources and methodologies for further investigation and drug development.

Data Presentation: Quantitative Analysis of this compound

Direct comparative studies on the yield of this compound from different plant sources are limited. The following table summarizes available quantitative data from individual studies to provide a preliminary comparison. It is important to note that variations in extraction and analytical methods can influence the reported yields.

Plant SourcePlant PartCompoundQuantification MethodReported Content (mg/g of dry weight)Reference
Eucommia ulmoidesBarkGuaiacylglycerolHPLC0.12[1]
Fraxinus sieboldianaBranch(-)-(7R, 8R)-threo-guaiacylglycerolIsolation & Spectroscopic AnalysisPresence confirmed, but not quantified[2]
Picrasma quassioidesStemsThis compound-β-coniferyl aldehyde ether (a derivative)Isolation & Spectroscopic AnalysisNot quantified, but isolated for bioactivity studies

Note: The data for Eucommia ulmoides provides a specific content value, while for Fraxinus sieboldiana and Picrasma quassioides, the presence of this compound or its derivative has been confirmed through isolation, but quantitative yield data was not available in the reviewed literature.

Experimental Protocols

General Methodology for Extraction and Purification of this compound

The following is a synthesized protocol based on common methods for lignan isolation from plant materials. Specific conditions may require optimization depending on the plant matrix.

1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., bark, stems) at room temperature or in an oven at a controlled temperature (e.g., 40-60°C).

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material using a suitable organic solvent. Methanol or ethanol (B145695) are commonly used.

  • Extraction can be carried out using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction for improved efficiency.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Lignans are typically enriched in the ethyl acetate or chloroform fractions.

4. Chromatographic Purification:

  • Subject the lignan-rich fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.

  • Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Bark, Stems) drying Drying plant_material->drying grinding Grinding drying->grinding powdered_material Powdered Plant Material grinding->powdered_material extraction Solvent Extraction (e.g., Methanol) powdered_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation lignan_fraction Lignan-Rich Fraction fractionation->lignan_fraction column_chromatography Silica Gel Column Chromatography lignan_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Comparative Biological Activity

While comparative bioactivity data for this compound from different plant sources is scarce, a study on a derivative, this compound-β-coniferyl aldehyde ether, isolated from Picrasma quassioides, provides valuable insights into its potential cytotoxic effects.

Cytotoxicity against Hepatocellular Carcinoma Cells

A study investigated the cytotoxic effects of two enantiomers of this compound-β-coniferyl aldehyde ether (designated as 2a and 2b) against Hep3B and HepG2 human hepatocellular carcinoma cell lines. The results, presented as IC50 values, indicate a stereoselective cytotoxic effect.

CompoundCell LineIC50 (µM)
2a (enantiomer of this compound derivative)Hep3B67.97
2b (enantiomer of this compound derivative)Hep3B39.02

The lower IC50 value for compound 2b indicates greater potency in inhibiting the growth of Hep3B cells compared to its enantiomer 2a .

Involvement of the MEK/ERK Signaling Pathway

Further investigation into the mechanism of action revealed that the cytotoxic effects of these compounds are associated with the downregulation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

The study found that compounds 1b and 2b (the more active enantiomers) attenuated the phosphorylation levels of both MEK and ERK proteins. The inactivation of the MEK/ERK signaling pathway is suggested to contribute to the induction of apoptosis (programmed cell death) in the treated cancer cells.

Signaling Pathway Diagram

MEK_ERK_pathway cluster_0 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Apoptosis Apoptosis TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation ThreoGuaiacylglycerol This compound derivative ThreoGuaiacylglycerol->MEK inhibits ThreoGuaiacylglycerol->ERK inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by a this compound derivative.

Conclusion

This guide provides a comparative overview of this compound from different plant sources based on the currently available literature. While quantitative comparisons are challenging due to a lack of standardized reporting, this analysis highlights Eucommia ulmoides as a quantified source and confirms the presence of this lignan in Fraxinus sieboldiana. The biological activity data from a derivative isolated from Picrasma quassioides underscores the therapeutic potential of this class of compounds, particularly in oncology, through mechanisms involving the MEK/ERK signaling pathway. Further research employing standardized methodologies is crucial for a more comprehensive comparative analysis to fully exploit the potential of this compound in drug discovery and development.

References

A Comparative Guide to the Degradation of Threo-Guaiacylglycerol and Other Lignin Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignin (B12514952), a complex aromatic polymer, represents a vast and renewable source of valuable chemical building blocks. However, its recalcitrance to degradation poses a significant challenge. To better understand and develop efficient lignin depolymerization strategies, researchers rely on lignin model compounds that represent the various linkages found within the native polymer. Among these, guaiacylglycerol-β-guaiacyl ether (GGE) is a cornerstone for studying the prevalent β-O-4 aryl ether linkage. This guide provides a detailed comparison of the degradation of the threo diastereomer of GGE with its erythro counterpart and other key lignin model compounds, supported by experimental data and detailed methodologies.

Stereochemistry Matters: Threo- vs. Erythro-Guaiacylglycerol-β-Guaiacyl Ether

The β-O-4 linkage in GGE possesses two chiral centers, leading to the existence of two diastereomers: threo and erythro. The spatial arrangement of the substituents on these chiral carbons significantly influences the reactivity and degradation pathways of the molecule.

Comparative Degradation Rates

Studies have shown that the erythro isomer of β-O-4 lignin model compounds often exhibits a higher degradation rate compared to the threo isomer under certain conditions, such as in alkaline pulping processes.[1] However, the preference can be reversed or negligible depending on the degradation method employed. For instance, in some oxidative systems, a clear preference for the degradation of the threo isomer has been observed.[2][3]

Degradation SystemStereopreferenceReference
Alkaline PulpingErythro > Threo[1]
Manganese Dioxide OxidationThreo > Erythro[2][3]
Permanganate OxidationThreo > Erythro[2][3]
Hypochlorite/Chlorite OxidationNo clear preference[2][3]
Laccase OxidationThreo > Erythro[4]

Comparison with Other Lignin Model Compounds

Beyond the stereoisomers of GGE, other model compounds are crucial for representing the diversity of lignin structures. This section compares the degradation of threo-GGE with a non-phenolic β-O-4 model, veratrylglycerol-β-guaiacyl ether (VGE), and a β-5 linked model compound.

Phenolic vs. Non-Phenolic β-O-4 Models

The presence of a free phenolic hydroxyl group in GGE, as opposed to the etherified phenol (B47542) in VGE, dramatically alters its degradation behavior, particularly in acid-catalyzed reactions where it is significantly more reactive.[5]

Model CompoundDegradation CharacteristicKey Products
Threo-Guaiacylglycerol-β-guaiacyl ether (GGE) Phenolic; generally more reactive in acidolysis.[5]Guaiacol (B22219), vanillin, vanillic acid.[6]
Veratrylglycerol-β-guaiacyl ether (VGE) Non-phenolic; more resistant to acidolysis.[5]Guaiacol, 3,4-dimethoxyphenylpropanol.[7]
Degradation Product Yields

The yield of specific degradation products is highly dependent on the catalyst, solvent, and reaction conditions. Below is a comparative summary of product yields from different degradation studies.

Model CompoundDegradation MethodKey Product(s)Yield (%)Reference
Guaiacylglycerol-β-guaiacyl ether (GGE)Pyrolysis (500°C)GuaiacolMajor Product[8]
Veratrylglycerol-β-guaiacyl ether (VGE)Acid Catalysis (HY Zeolite)Guaiacol48.2[7]
2-(2-methoxyphenoxy)-1-phenylethanolSingle-atom Co catalystBenzaldehyde>95 (conversion)[9]
2-phenoxy-1-phenylethanonePolymer-supported Ni-SalenBenzoic acid, Phenol88 (selectivity)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. The following are representative protocols for oxidative and acid-catalyzed degradation of β-O-4 lignin model compounds.

Protocol 1: Oxidative Cleavage with a Single-Atom Cobalt Catalyst

This protocol is adapted from a study on the oxidative cleavage of β-O-4 bonds in lignin model compounds.[9]

Materials:

  • Lignin model compound (e.g., 2-(2-methoxyphenoxy)-1-phenylethanol)

  • Single-atom Co catalyst

  • Toluene (B28343) (solvent)

  • Oxygen (oxidant)

  • High-pressure reactor

Procedure:

  • In a glass liner, add the lignin model compound (0.1 mmol), the single-atom Co catalyst (10 mg), and toluene (2 mL).

  • Place the glass liner into a high-pressure reactor.

  • Seal the reactor and purge with O2 three times.

  • Pressurize the reactor with O2 to the desired pressure (e.g., 0.1 MPa).

  • Heat the reactor to the desired temperature (e.g., 120 °C) and stir for the specified reaction time (e.g., 12 hours).

  • After the reaction, cool the reactor to room temperature and release the pressure.

  • Analyze the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product selectivity.

Protocol 2: Acid-Catalyzed Degradation with HY Zeolite

This protocol is based on a study of the degradation of veratrylglycerol-β-guaiacyl ether (VGE).[7]

Materials:

  • Veratrylglycerol-β-guaiacyl ether (VGE)

  • HY Zeolite (CBV 400) catalyst

  • Deionized water

  • Hydrogen gas

  • High-pressure stainless-steel batch reactor

Procedure:

  • Load the VGE (e.g., 50 mg), HY Zeolite catalyst (e.g., 50 mg), and deionized water (e.g., 10 mL) into the reactor.

  • Seal the reactor and purge with H2 three times.

  • Pressurize the reactor with H2 to the desired pressure (e.g., 50 bar).

  • Heat the reactor to the desired temperature (e.g., 200 °C) and stir for the specified reaction time (e.g., 2 hours).

  • After the reaction, rapidly cool the reactor in an ice-water bath.

  • Recover the products by extracting the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic phase using GC-MS and High-Performance Liquid Chromatography (HPLC) to identify and quantify the degradation products.

Degradation Pathways and Mechanisms

The degradation of β-O-4 lignin model compounds can proceed through various pathways, including homolytic and heterolytic cleavage of the ether bond.

Acid-Catalyzed Degradation Pathway of a Phenolic β-O-4 Model

The acid-catalyzed degradation of a phenolic β-O-4 model compound like GGE is proposed to proceed through a protonation and dehydration mechanism, leading to the formation of a carbocation intermediate that subsequently undergoes Cβ-O bond cleavage.[5]

Acid_Catalyzed_Degradation cluster_0 Acid-Catalyzed Degradation of Phenolic β-O-4 Model GGE Guaiacylglycerol- β-guaiacyl ether (GGE) Protonation Protonation of α-hydroxyl GGE->Protonation + H+ Dehydration Dehydration Protonation->Dehydration - H2O Carbocation Carbocation Intermediate Dehydration->Carbocation Cleavage Cβ-O Bond Cleavage Carbocation->Cleavage Products Guaiacol + Vanillin derivatives Cleavage->Products

Acid-catalyzed degradation pathway of GGE.
Pyrolytic Degradation Pathway of GGE

Under pyrolysis conditions, the degradation of GGE is believed to occur primarily through homolytic cleavage of the Cβ-O bond, leading to the formation of guaiacol as a major product.[8] At higher temperatures, secondary reactions can lead to a more complex mixture of smaller phenolic compounds.

Pyrolytic_Degradation cluster_1 Pyrolytic Degradation of GGE GGE Guaiacylglycerol- β-guaiacyl ether (GGE) Homolytic_Cleavage Homolytic Cβ-O Bond Cleavage GGE->Homolytic_Cleavage Heat Primary_Products Guaiacol Radical + Cinnamyl Alcohol Radical Homolytic_Cleavage->Primary_Products Guaiacol Guaiacol Primary_Products->Guaiacol Secondary_Products Smaller Phenolic Compounds Guaiacol->Secondary_Products High Temp.

Pyrolytic degradation pathway of GGE.
Enzymatic Degradation Pathway

Enzymatic degradation, for instance by laccases or peroxidases, often involves the generation of a phenoxy radical at the free phenolic hydroxyl group, which can trigger a cascade of reactions leading to the cleavage of the β-O-4 bond.

Enzymatic_Degradation cluster_2 Enzymatic Degradation of Phenolic β-O-4 Model GGE Guaiacylglycerol- β-guaiacyl ether (GGE) Oxidation Enzymatic Oxidation GGE->Oxidation Laccase/Peroxidase Phenoxy_Radical Phenoxy Radical Intermediate Oxidation->Phenoxy_Radical Bond_Cleavage Cα-Cβ or β-O-4 Bond Cleavage Phenoxy_Radical->Bond_Cleavage Products Monomeric Phenols Bond_Cleavage->Products

Enzymatic degradation of phenolic β-O-4 models.

References

A Comparative Analysis of Threo-guaiacylglycerol's Anti-inflammatory Efficacy Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of pharmacology, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual. A promising candidate emerging from natural product research is threo-guaiacylglycerol (B1142452) and its derivatives. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of a representative this compound derivative, Tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE), against well-established anti-inflammatory drugs: ibuprofen (B1674241), dexamethasone, and celecoxib (B62257). This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available in-vitro data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

To facilitate a clear and concise comparison, the following table summarizes the available quantitative data on the inhibitory effects of TTGE and the selected anti-inflammatory agents on key inflammatory mediators. The primary focus is on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in-vitro model for assessing anti-inflammatory potential.

CompoundTargetCell LineStimulantIC50 / Inhibition
Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) Nitric Oxide (NO) ProductionRAW 264.7LPSSignificant inhibition at 10, 25, and 50 μM.[1]
Ibuprofen Nitric Oxide (NO) ProductionRAW 264.7LPSDecreased NO levels observed at 200 and 400 μM.[2] Another study on ibuprofen-conjugated nanoparticles also demonstrated NO inhibition.[3]
Dexamethasone Nitric Oxide (NO) ProductionJ774 / RAW 264.7LPSDose-dependent inhibition of NO production observed at concentrations from 0.1 to 10 μM.[4] An IC50 of 34.60 µg/mL has also been reported in RAW 264.7 cells.[5]
Celecoxib COX-2 Enzyme ActivitySf9 cells-IC50 of 40 nM.[6][7]
PGE2 ProductionRAW 264.7LPSA pyrazole (B372694) analog of celecoxib showed a potent IC50 of 1.1 μM for PGE2 inhibition.[8]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways involved in the inflammatory cascade.

Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) exerts its anti-inflammatory effects by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the inhibition of the NF-κB and STAT3 signaling pathways.[1]

Ibuprofen , a non-steroidal anti-inflammatory drug (NSAID), functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Dexamethasone , a synthetic glucocorticoid, exhibits potent anti-inflammatory activity primarily by suppressing the transcription of pro-inflammatory genes. It achieves this by inhibiting the NF-κB signaling pathway.

Celecoxib is a selective COX-2 inhibitor. Its specificity for COX-2 allows it to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6][7]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by these anti-inflammatory agents.

Inflammation_Signaling_Pathways cluster_LPS LPS Stimulation cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_Arachidonic_Acid Arachidonic Acid Pathway cluster_Inflammatory_Mediators Inflammatory Mediators cluster_Inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 activation IkB IκB IKK->IkB P NFkB NF-κB NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocation iNOS iNOS NFkB_n->iNOS transcription COX2_gene COX-2 NFkB_n->COX2_gene transcription STAT3_n STAT3 (nucleus) STAT3->STAT3_n translocation STAT3_n->iNOS transcription STAT3_n->COX2_gene transcription Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 NO Nitric Oxide (NO) iNOS->NO TTGE TTGE TTGE->NFkB inhibition TTGE->STAT3 inhibition Ibuprofen Ibuprofen Ibuprofen->COX1 inhibition Ibuprofen->COX2 inhibition Dexamethasone Dexamethasone Dexamethasone->NFkB inhibition Celecoxib Celecoxib Celecoxib->COX2 inhibition

Caption: Inflammatory signaling pathways and points of intervention by TTGE and comparator drugs.

Experimental Protocols

A generalized experimental workflow for assessing the anti-inflammatory activity of a compound by measuring nitric oxide production in macrophage cells is outlined below.

Experimental_Workflow_NO_Assay A 1. Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. B 2. Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight. A->B C 3. Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., TTGE) or control drugs for a specified period (e.g., 1-2 hours). B->C D 4. LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. C->D E 5. Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators. D->E F 6. Nitric Oxide Measurement (Griess Assay): - A portion of the cell culture supernatant is collected. - Griess reagent is added to the supernatant. - The absorbance is measured at ~540 nm. - The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison to a standard curve. E->F

Caption: Generalized workflow for in-vitro nitric oxide inhibition assay.

Key Experimental Methodologies

Nitric Oxide (NO) Production Assay (Griess Assay) : This colorimetric assay is a widely used method to quantify NO production by measuring the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In acidic conditions, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[9][10][11][12]

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are typically seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with the test compounds for a short period before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[13][14]

  • Griess Reaction: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid) is added to the supernatant.

  • Quantification: The absorbance of the resulting solution is measured using a microplate reader. The nitrite concentration is then calculated from a standard curve generated with known concentrations of sodium nitrite.

Cyclooxygenase (COX-2) Inhibition Assay : The inhibitory effect of a compound on COX-2 activity can be determined using various in-vitro assay kits. These assays typically measure the production of prostaglandins, the downstream products of COX-2 enzymatic activity.

  • Enzyme and Substrate: A purified recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate for the enzyme.

  • Inhibitor Incubation: The test compound is pre-incubated with the COX-2 enzyme to allow for binding.

  • Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of arachidonic acid. The amount of prostaglandin (B15479496) produced is then quantified, often using methods like enzyme-linked immunosorbent assay (ELISA) or by detecting a fluorescent or colorimetric by-product of the reaction.[15][16][17]

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated from a dose-response curve.

Conclusion

The available data suggests that this compound derivatives, represented here by TTGE, exhibit promising anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response, namely the NF-κB and STAT3 pathways. While a direct, side-by-side quantitative comparison with established drugs like ibuprofen, dexamethasone, and celecoxib is challenging due to variations in experimental setups across different studies, the initial findings warrant further investigation into the therapeutic potential of this class of compounds. Future research should focus on conducting direct comparative studies under standardized conditions to accurately assess the relative efficacy and safety of this compound derivatives. The development of novel anti-inflammatory agents with distinct mechanisms of action remains a critical area of research, and natural products like this compound represent a valuable source for such discoveries.

References

Cross-Validation of Threo-Guaiacylglycerol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of threo-guaiacylglycerol (B1142452), a key lignin (B12514952) model compound, is crucial for research in biomass conversion, pulp and paper chemistry, and drug development. This guide provides a comparative analysis of three prevalent analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present a summary of their performance based on available experimental data for this compound and structurally similar compounds, alongside detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, accuracy, precision, and sample throughput. The following table summarizes the key quantitative performance parameters for the analysis of this compound and related phenolic compounds using GC-MS, qNMR, and HPLC-UV.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.01 - 0.5 ng/mL~10 µM1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 1.5 ng/mLDependent on accuracy requirements3 - 30 ng/mL
Accuracy (% Recovery) 80 - 115%98 - 102%95 - 105%
Precision (% RSD) < 15%< 2%< 5%
Sample Preparation Derivatization (silylation) requiredMinimal, dissolution in deuterated solventFiltration of sample solution
Analysis Time per Sample ~30 - 60 minutes~5 - 15 minutes~15 - 30 minutes
Key Advantages High sensitivity and selectivityHigh accuracy and precision, non-destructive, no calibration curve needed with internal standardRobust, widely available, good for routine analysis
Key Disadvantages Requires derivatization, potential for thermal degradationLower sensitivity compared to MS methodsLower sensitivity than GC-MS, potential for peak overlap

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS, qNMR, and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method requires derivatization of the polar hydroxyl groups of this compound to increase its volatility for GC analysis.

a) Sample Preparation and Derivatization:

  • Accurately weigh 1-5 mg of the sample containing this compound into a glass vial.

  • Add a known amount of an internal standard (e.g., 4,4'-dihydroxybiphenyl).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine.[1][2][3][4][5]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

b) GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated this compound and the internal standard.

c) Quantification:

  • Create a calibration curve by analyzing a series of standard solutions of derivatized this compound with the internal standard at known concentrations. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample by using the calibration curve.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR offers a direct and highly accurate method for quantification without the need for a calibration curve when an internal standard of known purity is used.[6][7][8][9]

a) Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample containing this compound and a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube.[6][10] The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) to the NMR tube.

  • Ensure complete dissolution by vortexing or gentle sonication.

b) ¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 20-30 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

  • Acquisition Time: Sufficient to ensure good digital resolution.

c) Quantification:

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C_analyte = Concentration of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine analysis of aromatic compounds like this compound.[11][12][13][14][15]

a) Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: 280 nm, which is a characteristic absorption wavelength for guaiacyl units.

c) Quantification:

  • Prepare a series of standard solutions of this compound at different known concentrations.

  • Inject the standards and the sample.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of the three quantification methods.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_qNMR qNMR Analysis cluster_HPLC HPLC-UV Analysis cluster_Validation Method Validation & Comparison Sample This compound Sample StockSolution Prepare Stock Solution Sample->StockSolution Spiking Spike with Internal Standard (for GC-MS & qNMR) StockSolution->Spiking HPLC_Sample Filter Sample Solution StockSolution->HPLC_Sample Derivatization Silylation (e.g., BSTFA) Spiking->Derivatization NMR_Sample Dissolve in Deuterated Solvent Spiking->NMR_Sample GCMS_Analysis GC-MS Injection & Data Acquisition Derivatization->GCMS_Analysis GCMS_Quant Quantification vs. Internal Standard GCMS_Analysis->GCMS_Quant Validation Determine Linearity, LOD, LOQ, Accuracy, Precision GCMS_Quant->Validation qNMR_Analysis ¹H-NMR Data Acquisition NMR_Sample->qNMR_Analysis qNMR_Quant Integration & Calculation vs. Internal Standard qNMR_Analysis->qNMR_Quant qNMR_Quant->Validation HPLC_Analysis HPLC-UV Injection & Data Acquisition HPLC_Sample->HPLC_Analysis HPLC_Quant Quantification via External Calibration Curve HPLC_Analysis->HPLC_Quant HPLC_Quant->Validation Comparison Compare Performance Metrics Validation->Comparison

Cross-validation workflow for quantification methods.

References

Distinguishing Threo- and Erythro-Guaiacylglycerol Isomers Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of diastereomers is a critical analytical challenge. This guide provides a comparative analysis of threo- and erythro-guaiacylglycerol (B1142468), two key diastereomeric forms of a prominent β-O-4 lignin (B12514952) model compound, utilizing mass spectrometry. We present experimental data and detailed protocols to facilitate their differentiation.

Guaiacylglycerol (B1216834) and its derivatives are fundamental models for studying the complex structure and reactivity of lignin. The stereochemistry at the α- and β-carbons of the glycerol (B35011) side chain gives rise to two diastereomers: threo and erythro. While structurally similar, their different spatial arrangements can influence their chemical and biological properties. Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), offers a powerful tool for their distinction based on subtle differences in their fragmentation patterns, especially after derivatization.

Comparative Analysis of Fragmentation Patterns

Upon electron ionization (EI) mass spectrometry, typically following trimethylsilyl (B98337) (TMS) derivatization to enhance volatility, threo- and erythro-guaiacylglycerol-β-guaiacyl ether isomers yield distinct fragmentation patterns. While both isomers produce many of the same fragment ions, the relative intensities of these ions can differ significantly, providing a basis for their differentiation.

For their trimethylsilyl derivatives, the fragmentation is directed by the silylated hydroxyl groups. The fragmentation of the glycerol backbone, as well as cleavages at the β-O-4 ether linkage, are the most informative.

Fragment Ion (m/z)DescriptionExpected Relative Abundance Difference
Key Diagnostic Ions
[M-CH₃]⁺Loss of a methyl group from a TMS group.Subtle differences may be observed.
[M-TMSOH]⁺Loss of trimethylsilanol.Potentially different due to stereochemistry influencing the ease of this elimination.
Backbone Fragments
205Fragment from the silylated glycerol backbone.Relative intensity may vary.
218Fragment from the silylated glycerol backbone.Relative intensity may vary.
β-O-4 Linkage Cleavage
Guaiacol-TMS related ionsIons resulting from the cleavage of the ether bond.Differences in the relative abundance of these fragments are expected to be a primary distinguishing feature.

Note: The exact m/z values will depend on the specific guaiacylglycerol derivative being analyzed and the derivatization agent used.

Experimental Protocol: GC-MS Analysis of Silylated Guaiacylglycerol Isomers

This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of threo- and erythro-guaiacylglycerol isomers.

1. Sample Preparation and Derivatization:

  • Sample: A purified mixture of threo- and erythro-guaiacylglycerol or the individual isomers.

  • Solvent: A dry aprotic solvent such as pyridine (B92270) or acetonitrile.

  • Derivatizing Reagent: A silylating agent, for example, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (e.g., 99:1 v/v).

  • Procedure:

    • Dissolve a small amount (e.g., 1 mg) of the guaiacylglycerol sample in the solvent (e.g., 100 µL).

    • Add an excess of the derivatizing reagent (e.g., 100 µL).

    • Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a capillary column suitable for the separation of silylated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Split or splitless injection, depending on the sample concentration.

  • Oven Temperature Program: An optimized temperature gradient is crucial for the chromatographic separation of the diastereomers. An example program could be:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer.

  • Ionization Energy: Standard 70 eV.

  • Mass Range: Scan from m/z 50 to 650.

  • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra.

Logical Workflow for Isomer Differentiation

The process of distinguishing the threo- and erythro-guaiacylglycerol isomers using mass spectrometry can be summarized in the following workflow:

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Interpretation cluster_result Result Isomer_Mixture Threo/Erythro Isomer Mixture Derivatization Silylation (e.g., with BSTFA) Isomer_Mixture->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Analysis Mass Spectrometry (EI) GC_Separation->MS_Analysis Mass_Spectra Acquire Mass Spectra MS_Analysis->Mass_Spectra Fragmentation_Analysis Analyze Fragmentation Patterns Mass_Spectra->Fragmentation_Analysis Quantitative_Comparison Quantitative Comparison of Ion Intensities Fragmentation_Analysis->Quantitative_Comparison Isomer_Distinction Distinguish Threo and Erythro Isomers Quantitative_Comparison->Isomer_Distinction

Workflow for distinguishing threo- and erythro-guaiacylglycerol isomers.

Conclusion

The differentiation of threo- and erythro-guaiacylglycerol diastereomers by mass spectrometry is achievable through careful experimental design and data analysis. The key lies in the chromatographic separation of the isomers, typically after derivatization, followed by a detailed comparison of their mass spectral fragmentation patterns. Differences in the relative intensities of key fragment ions, arising from the influence of stereochemistry on fragmentation pathways, provide the basis for their unambiguous identification. The provided protocol and workflow offer a solid foundation for researchers to develop and apply these methods in their own studies.

Conformational Analysis of Threo- vs. Erythro-Guaiacylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational analysis of threo- and erythro- diastereomers of guaiacylglycerol (B1216834), a key model compound for the β-O-4 linkage in lignin. Understanding the three-dimensional structure and flexibility of these isomers is crucial for applications in biomass conversion, drug design, and materials science. This document outlines the experimental and computational methodologies used to elucidate their conformational preferences and presents key quantitative data for direct comparison.

Introduction

Guaiacylglycerol and its β-aryl ether derivatives are fundamental building blocks in the complex structure of lignin. The presence of two chiral centers at the α and β carbons of the glycerol (B35011) side chain gives rise to two diastereomeric forms: threo and erythro. The relative orientation of the substituents at these centers dictates the overall shape and reactivity of the molecule, influencing enzymatic degradation pathways and the physicochemical properties of lignin-based polymers. This guide delves into the conformational nuances of these two isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Experimental and Computational Methodologies

A combination of experimental techniques and theoretical calculations is employed to perform a thorough conformational analysis of threo- and erythro-guaiacylglycerol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative configuration and predominant conformations of molecules in solution. For guaiacylglycerol diastereomers, ¹H NMR is particularly informative.

Experimental Protocol:

  • Sample Preparation: Samples of threo- and erythro-guaiacylglycerol-β-guaiacyl ether are synthesized and purified. The separation of diastereomers can be achieved by flash chromatography or ion-exchange chromatography[1]. Samples are typically dissolved in deuterated solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆.

  • ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine chemical shifts (δ) and coupling constants (J).

  • Distinguishing Diastereomers: A key diagnostic feature is the chemical shift difference (Δδ) between the diastereotopic methylene (B1212753) protons at the γ-position (Hγa and Hγb). The threo isomer consistently exhibits a larger Δδ value compared to the erythro isomer in various polar aprotic solvents. For instance, in DMSO-d₆, the threo configuration corresponds to a Δδ(Hγa-Hγb) value greater than 0.15 ppm, while the erythro configuration shows a value less than 0.07 ppm.

  • Conformational Analysis via Coupling Constants: The magnitude of the vicinal coupling constant between the α- and β-protons (Jαβ) provides insight into the dihedral angle (φ) between them, as described by the Karplus equation. Different staggered conformations (gauche and anti) will have distinct Jαβ values. By analyzing the observed Jαβ, the relative populations of the conformers can be estimated.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further structural information. COSY helps in assigning proton signals, while NOESY can reveal through-space proximities between protons, aiding in the identification of the preferred conformation.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state, offering definitive information on bond lengths, bond angles, and torsion angles.

Experimental Protocol:

  • Crystallization: Single crystals of the threo and erythro isomers are grown from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into the electron density and refined to best fit the experimental data.

Computational Modeling

Theoretical calculations, particularly Density Functional Theory (DFT), are used to explore the potential energy surface of the molecules and to predict the relative stabilities of different conformers.

Experimental Protocol:

  • Initial Structure Generation: The initial 3D structures of the threo and erythro isomers are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can involve rotating around flexible dihedral angles.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Analysis of Results: The optimized geometries provide theoretical values for bond lengths, bond angles, and torsion angles, which can be compared with experimental data. The calculated relative energies indicate the predicted stability of each conformer.

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from experimental and computational studies on threo- and erythro-guaiacylglycerol-β-guaiacyl ether.

Table 1: Theoretical Conformational Data (DFT Calculations)

Parametererythro-guaiacylglycerol-β-guaiacyl etherthreo-guaiacylglycerol-β-guaiacyl ether
Torsion Angle (Caryl-Cα-Cβ-O) ~61°~-173°
Torsion Angle (Caryl-O-Cβ-Cα) ~-156°~121°
Calculated Dipole Moment 4.8793 D2.4124 D

Table 2: Experimental ¹H NMR Data for Distinguishing Diastereomers

SolventΔδ(Hγa-Hγb) for erythro isomer (ppm)Δδ(Hγa-Hγb) for threo isomer (ppm)
DMSO-d₆ < 0.07> 0.15
Methanol-d₄ ~0.06 - 0.07~0.13 - 0.14
Acetone-d₆ ~0.00~0.12
Pyridine-d₅ ~0.00~0.15

Visualization of Methodologies and Structures

To further clarify the processes and structural differences, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Acquisition & Interpretation synthesis Synthesis of threo and erythro isomers purification Separation by Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, COSY, NOESY) purification->nmr xray X-ray Crystallography purification->xray dft Computational Modeling (DFT) purification->dft nmr_data Chemical Shifts (δ) Coupling Constants (J) NOEs nmr->nmr_data xray_data 3D Structure Bond lengths & angles Torsion angles xray->xray_data dft_data Optimized Geometries Relative Energies Torsion angles dft->dft_data

Experimental workflow for conformational analysis.

conformers cluster_erythro Erythro Isomer cluster_threo Threo Isomer erythro_structure Erythro (R,S or S,R) erythro_conformer Preferred Conformation: - Intramolecular H-bonding - Gauche arrangement erythro_structure->erythro_conformer Conformational Flexibility threo_structure Threo (R,R or S,S) threo_conformer Preferred Conformation: - Extended (anti) arrangement threo_structure->threo_conformer Conformational Flexibility

Key structural differences between threo and erythro isomers.

Discussion and Conclusion

The conformational analysis of threo- and erythro-guaiacylglycerol reveals distinct structural preferences that have significant implications for their chemical behavior.

The erythro isomer tends to adopt a more compact conformation, which is stabilized by an intramolecular hydrogen bond between the α-hydroxyl group and the γ-hydroxyl oxygen. This interaction favors a gauche arrangement of the Cα-Cβ bond. The smaller difference in chemical shifts for the γ-protons in the ¹H NMR spectrum is consistent with this more rigid, folded conformation.

In contrast, the threo isomer favors a more extended, or anti, conformation along the Cα-Cβ bond. This extended arrangement minimizes steric interactions between the substituents. The lack of a strong intramolecular hydrogen bond in the most stable conformer allows for greater conformational freedom, which is reflected in the larger chemical shift difference observed for the γ-protons.

Computational studies support these experimental findings, with DFT calculations showing different preferred torsion angles and a higher dipole moment for the erythro isomer due to the alignment of polar groups in its folded conformation.

References

Terahertz Spectroscopy: A Superior Method for Distinguishing Threo and Erythro Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of diastereomers, particularly threo and erythro forms, is a critical challenge in pharmaceutical development and quality control. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements of their atoms, which can lead to significant differences in their pharmacological, toxicological, and pharmacokinetic properties. Terahertz (THz) spectroscopy has emerged as a powerful, non-destructive analytical technique uniquely suited for distinguishing these subtle structural variations in the solid state. This guide provides an objective comparison of THz spectroscopy with other analytical methods, supported by experimental data, to aid researchers in selecting the most effective tool for diastereomer discrimination.

The Terahertz Advantage in Solid-State Analysis

Terahertz radiation, occupying the frequency range between microwaves and infrared light (approximately 0.1 to 10 THz), is highly sensitive to the low-frequency intermolecular vibrations and collective lattice modes of crystalline solids.[1] These vibrations are directly influenced by the molecule's three-dimensional structure and its interactions with neighboring molecules in the crystal lattice. As threo and erythro diastereomers often crystallize in different space groups with distinct hydrogen bonding networks and packing arrangements, they exhibit unique fingerprint-like absorption spectra in the terahertz region. This makes THz spectroscopy a highly specific and sensitive tool for their differentiation.

Comparative Analysis: THz Spectroscopy vs. Alternative Techniques

While several analytical techniques can be employed to differentiate diastereomers, THz spectroscopy offers distinct advantages in the context of solid-state analysis.

TechniquePrincipleAdvantagesDisadvantages
Terahertz Spectroscopy Probes low-frequency intermolecular vibrations and lattice modes sensitive to 3D structure and crystal packing.Non-destructive, highly sensitive to subtle structural differences in the solid state, provides unique spectral fingerprints, and is a rapid analysis technique.Primarily applicable to solid samples, and interpretation of spectra can be complex without computational modeling.
X-Ray Diffraction (XRD) Measures the diffraction pattern of X-rays by the crystal lattice, providing information on crystal structure.Provides definitive structural information, including absolute configuration.Requires crystalline samples, can be destructive, and may not be sensitive to small amounts of a diastereomeric impurity. Quantitative analysis can be complex.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.Excellent for structural elucidation in solution, can distinguish diastereomers based on differences in chemical shifts and coupling constants.[4][5]Less sensitive for solid-state analysis, spectra can be complex to interpret, and may not be suitable for insoluble compounds.
Vibrational Spectroscopy (FTIR/Raman) Probes intramolecular vibrations (bond stretching and bending).Widely available, non-destructive, and can provide information about functional groups.Often shows only subtle differences between diastereomers in the mid-IR region, making clear distinction difficult.

Experimental Data: Distinguishing Diastereomers with THz Spectroscopy

Case Study 1: L-Threonine and L-allo-Threonine

A key example demonstrating the power of THz spectroscopy is the differentiation of the diastereomers of the amino acid threonine. L-Threonine (the threo form) and L-allo-threonine (the erythro form) exhibit distinct absorption peaks in the terahertz region, allowing for their unambiguous identification.

DiastereomerKey THz Absorption Peaks (THz)
L-Threonine (threo)1.42, 2.14
L-allo-Threonine (erythro)1.63, 2.16

Data sourced from a study on the terahertz spectroscopic analysis of threonine stereoisomers.

The observed differences in the THz spectra arise from the distinct hydrogen bonding networks and crystal structures of the two diastereomers. These subtle structural variations lead to different low-frequency vibrational modes, which are readily detected by THz spectroscopy.

Case Study 2: Tartaric Acid Isomers

Tartaric acid, a chiral molecule with two stereocenters, exists as D-, L-, and meso- forms. The enantiomers (D- and L-tartaric acid) and the diastereomer (meso-tartaric acid, which is achiral) can be clearly distinguished by their terahertz spectra. A study on tartaric acid isomers using THz-TDS revealed distinct absorption peaks for each form.[6][7]

IsomerKey THz Absorption Peaks (THz)
L-(+)-Tartaric Acid~1.1, ~1.45
D-(-)-Tartaric Acid~1.1, ~1.45
DL-Tartaric Acid (racemic mixture)Distinct peaks differing from the pure enantiomers

Note: While enantiomers have identical spectra, their racemic mixture often exhibits a different spectrum due to different crystal packing.

Experimental Protocols

Reproducible and accurate results in THz spectroscopy rely on standardized experimental procedures. Below are detailed methodologies for sample preparation and data acquisition.

Sample Preparation: Pellet Method

For the analysis of solid-state samples, the most common method involves creating a pellet from a mixture of the sample and a THz-transparent matrix, such as high-density polyethylene (B3416737) (HDPE) or polytetrafluoroethylene (PTFE).

  • Sample and Matrix Preparation: Dry the powdered sample and the matrix material (e.g., HDPE) in a vacuum oven to remove any residual moisture, which can strongly absorb THz radiation.

  • Mixing: Accurately weigh the sample and matrix material to achieve a desired concentration (typically 1-10% w/w sample in matrix). Thoroughly mix the two components in a mortar and pestle to ensure a homogeneous distribution.

  • Pellet Pressing: Transfer the mixture to a hydraulic press with a die of a specific diameter (e.g., 13 mm). Apply a consistent pressure (e.g., 1-2 tons) for a set duration (e.g., 2-5 minutes) to form a flat, uniform pellet. The ideal pellet thickness is typically between 1-3 mm.

  • Measurement: Carefully measure the thickness of the pellet at multiple points using a micrometer to ensure uniformity.

Terahertz Time-Domain Spectroscopy (THz-TDS) Data Acquisition
  • System Purging: The THz spectrometer beam path should be purged with dry nitrogen or air to minimize absorption from atmospheric water vapor.

  • Reference Spectrum: Acquire a reference spectrum of a pure matrix pellet or an empty sample holder. This will be used to normalize the sample spectrum.

  • Sample Spectrum: Place the sample pellet in the beam path and acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Frequency Range: Typically 0.2 - 3.0 THz.

    • Resolution: Sufficient to resolve the characteristic absorption peaks (e.g., < 0.05 THz).

    • Number of Scans: Average multiple scans (e.g., 100-500) to improve the signal-to-noise ratio.

  • Data Processing: The absorption coefficient and refractive index of the sample are calculated from the time-domain signals of the reference and sample measurements using appropriate mathematical models.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of using THz spectroscopy for diastereomer differentiation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (THz-TDS) cluster_analysis Data Analysis drying Drying of Sample & Matrix mixing Homogeneous Mixing drying->mixing pressing Pellet Pressing mixing->pressing purging System Purging (N2) pressing->purging ref_spec Reference Spectrum purging->ref_spec sample_spec Sample Spectrum ref_spec->sample_spec processing Signal Processing & FFT sample_spec->processing extraction Extraction of Absorption Spectrum processing->extraction comparison Comparison of Spectra extraction->comparison result Diastereomer Differentiation comparison->result Distinguishable Fingerprints

Caption: Experimental workflow for diastereomer analysis using THz-TDS.

logical_relationship cluster_isomers Diastereomers cluster_structure Solid-State Structure cluster_vibrations Low-Frequency Vibrations threo Threo Form packing_threo Unique Crystal Packing & H-Bonding (Threo) threo->packing_threo erythro Erythro Form packing_erythro Unique Crystal Packing & H-Bonding (Erythro) erythro->packing_erythro vib_threo Characteristic Intermolecular Vibrations (Threo) packing_threo->vib_threo vib_erythro Characteristic Intermolecular Vibrations (Erythro) packing_erythro->vib_erythro spec_threo Distinct THz Absorption Spectrum (Threo) vib_threo->spec_threo spec_erythro Distinct THz Absorption Spectrum (Erythro) vib_erythro->spec_erythro

Caption: Logical relationship of how THz spectroscopy distinguishes diastereomers.

Conclusion

Terahertz spectroscopy provides a rapid, non-destructive, and highly sensitive method for the differentiation of threo and erythro diastereomers in the solid state. Its ability to probe the unique intermolecular interactions and lattice vibrations that define the crystal structure of each isomer offers a clear advantage over other analytical techniques. For researchers and professionals in drug development, THz spectroscopy represents a valuable tool for ensuring the stereochemical purity and quality of pharmaceutical products.

References

Safety Operating Guide

Navigating the Safe Disposal of Threo-guaiacylglycerol: A Step-by-Step Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every compound are not always readily available, a comprehensive understanding of a substance's properties and adherence to established waste management principles can ensure safe and compliant disposal. This guide provides a detailed, step-by-step procedure for the proper disposal of threo-guaiacylglycerol (B1142452), a phenolic compound commonly used in lignin (B12514952) research, ensuring the safety of laboratory personnel and the protection of our environment.

I. Waste Characterization and Hazard Assessment

Before initiating any disposal procedure, it is imperative to characterize the waste. This compound is a non-hazardous substituted phenolic compound. However, it is crucial to consult the Safety Data Sheet (SDS) for the specific formulation in use, as it may contain other hazardous components.

Key Considerations:

  • Purity: Is the waste pure this compound or is it mixed with solvents or other reagents?

  • Form: Is the waste in solid or liquid form?

  • Contamination: Has the waste been contaminated with any hazardous materials during the experimental process?

II. Personal Protective Equipment (PPE)

Prior to handling this compound waste, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Consult the SDS for specific recommendations.

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste from a laboratory setting.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe and efficient disposal.

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper and disposable spatulas, in a designated, sealed plastic bag or a clearly labeled solid waste container.

  • Liquid Waste: If this compound is in a solution, do not dispose of it down the drain. Collect it in a designated, leak-proof, and chemically compatible waste container. Common compatible materials for phenolic waste include high-density polyethylene (B3416737) (HDPE) or glass. Avoid using metal containers.

Step 2: Containerization

The choice of waste container is crucial to prevent leaks and reactions.

  • Use containers that are in good condition, with no cracks or leaks.

  • Ensure the container has a secure, tight-fitting lid.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers.

  • Label the waste container with the words "Non-Hazardous Chemical Waste."

  • Clearly identify the contents, including "this compound" and any other components of the waste stream (e.g., solvents, with their approximate percentages).

  • Include the name of the principal investigator or laboratory contact and the date of accumulation.

Step 4: Storage

Proper storage of the waste while awaiting pickup is critical to maintaining a safe laboratory environment.

  • Store the waste container in a designated, well-ventilated waste accumulation area.

  • Keep the container closed at all times, except when adding waste.

  • Store away from incompatible materials. While this compound is not highly reactive, it is good practice to store it away from strong oxidizing agents.

Step 5: Disposal

The final step is the transfer of the waste to the appropriate disposal facility.

  • Arrange for pickup of the waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all institutional procedures for waste handover.

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated characterize Characterize Waste (Solid/Liquid, Pure/Mixed) start->characterize ppe Don Appropriate PPE characterize->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Collect in a labeled solid waste container is_solid->solid_waste Yes liquid_waste Collect in a labeled, compatible liquid waste container is_solid->liquid_waste No storage Store in designated waste accumulation area solid_waste->storage liquid_waste->storage handover Arrange for pickup by Environmental Health & Safety storage->handover end End: Proper Disposal handover->end

Caption: Decision-making workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for the most accurate and up-to-date information.

Personal protective equipment for handling Threo-guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Threo-guaiacylglycerol, including personal protective equipment (PPE), handling and storage protocols, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Standard/Approval
Eye Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect prior to use
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.NIOSH (US)
Skin and Body Protection Laboratory coat, long-sleeved clothing. Choose body protection based on the concentration and amount of the substance.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide adequate ventilation at the workplace.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed.

  • Store in a dry and well-ventilated place.

  • Recommended Storage Temperature:

    • Long-term: -20°C

    • Short-term: 2-8°C

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate any potential environmental contamination or exposure.

Spill Response:

  • Wear appropriate PPE as outlined above.

  • Avoid dust formation.

  • Sweep up the material and place it in a suitable, closed container for disposal.

  • Do not let the product enter drains.

Disposal:

  • Dispose of contaminated materials in accordance with applicable local, state, and federal regulations.

  • Contaminated gloves and other disposable PPE should be placed in a designated waste container.

Emergency First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, it is recommended to consult a physician.

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G A 1. Preparation - Review SDS - Put on required PPE B 2. Handling - Work in a well-ventilated area - Avoid dust formation - Weigh and transfer as needed A->B C 3. Storage - Store at recommended temperature (-20°C long-term, 2-8°C short-term) - Keep container tightly sealed B->C D 4. Spill Response (if applicable) - Wear PPE - Sweep up and containerize B->D E 5. Disposal - Dispose of waste according to regulations B->E C->B D->E F End of Process E->F

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.